molecular formula C11H14FN B8637855 Cyclobutyl(2-fluorophenyl)methanamine

Cyclobutyl(2-fluorophenyl)methanamine

Número de catálogo: B8637855
Peso molecular: 179.23 g/mol
Clave InChI: YJFHXADLILVEPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclobutyl(2-fluorophenyl)methanamine is a chemical compound with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . Its structure features a cyclobutane ring linked to a 2-fluorophenyl group via a methanamine bridge, making it a valuable scaffold in medicinal chemistry and drug discovery research. The SMILES notation for this compound is FC1=C(C=CC=C1)C2(CCC2)CN . As a small molecule building block, its primary research application lies in the design and synthesis of novel therapeutic agents. Compounds with similar structural features, such as the incorporation of fluorophenyl groups and constrained ring systems, are frequently investigated in the development of small-molecule inhibitors . For instance, research into hypoxia-inducible factor (HIF-1) inhibitors, which are relevant in cancer research, often utilizes complex small molecules where components like the fluorophenyl and cyclobutyl groups can be critical for molecular interactions and potency . This amine is intended for use by qualified researchers as a synthetic intermediate or a core structure for further chemical modification. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C11H14FN

Peso molecular

179.23 g/mol

Nombre IUPAC

cyclobutyl-(2-fluorophenyl)methanamine

InChI

InChI=1S/C11H14FN/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8,11H,3-5,13H2

Clave InChI

YJFHXADLILVEPX-UHFFFAOYSA-N

SMILES canónico

C1CC(C1)C(C2=CC=CC=C2F)N

Origen del producto

United States
Foundational & Exploratory

Cyclobutyl(2-fluorophenyl)methanamine as a monoamine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Cyclobutyl(2-fluorophenyl)methanamine as a Monoamine Reuptake Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical targets for the treatment of numerous neuropsychiatric disorders.[1][2] Triple reuptake inhibitors (TRIs), which simultaneously block all three of these transporters, represent a promising therapeutic strategy for conditions like major depressive disorder, potentially offering broader efficacy than single- or dual-acting agents.[1][3] This technical guide outlines a comprehensive framework for the synthesis and pharmacological characterization of Cyclobutyl(2-fluorophenyl)methanamine, a novel compound with a scaffold suggestive of monoamine transporter activity. The structural motifs, including a cyclobutane ring and a fluorophenyl group, are of significant interest in medicinal chemistry for their potential to impart favorable pharmacological properties such as metabolic stability and enhanced binding interactions.[4] This document provides detailed, field-proven protocols for radioligand binding and in vitro uptake inhibition assays, establishing a self-validating system for determining the compound's affinity, potency, and selectivity profile at SERT, NET, and DAT.

Introduction: The Rationale for a Novel TRI Candidate

The regulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft is a cornerstone of neuropharmacology.[3] The presynaptic transporters (SERT, NET, and DAT) terminate neurotransmission by clearing these monoamines from the extracellular space.[2] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, forming the basis of action for many widely prescribed antidepressants and psychostimulants.[5][6]

While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are effective for many patients, a significant portion do not achieve full remission. The inclusion of a dopaminergic component, as seen in TRIs, is hypothesized to address a broader range of depressive symptoms, including anhedonia and amotivation.[3]

The chemical structure of Cyclobutyl(2-fluorophenyl)methanamine presents a compelling starting point for investigation. The fluorophenyl group is a common bioisostere in pharmaceutical design, often introduced to improve metabolic stability and binding affinity.[4] The cyclobutane moiety provides a three-dimensional scaffold that can offer unique binding interactions within the transporter proteins.[4] This guide provides the necessary technical protocols to rigorously evaluate this potential.

Proposed Chemical Synthesis: Reductive Amination

A robust and efficient synthesis is the first step in characterizing any new chemical entity. Based on established methodologies for analogous compounds, a direct reductive amination pathway is the most logical approach for synthesizing Cyclobutyl(2-fluorophenyl)methanamine.[4] This method is valued for its operational simplicity and efficiency, involving the in-situ formation of an imine from a ketone precursor, which is then immediately reduced to the target primary amine.[4]

Synthetic Workflow Diagram

Ketone Cyclobutyl(2-fluorophenyl)ketone Imine Imine Intermediate (in situ) Ketone->Imine + Ammonia Reagents Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH(OAc)₃) Amine Cyclobutyl(2-fluorophenyl)methanamine Imine->Amine + Reduction cluster_InVitro In Vitro Characterization Binding Protocol 1: Radioligand Binding Assays Data Data Analysis Binding->Data Uptake Protocol 2: Uptake Inhibition Assays Uptake->Data Profile Affinity & Potency Profile (Ki, IC₅₀, Selectivity) Data->Profile Compound Synthesized Compound Compound->Binding

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of Cyclobutyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclobutyl(2-fluorophenyl)methanamine is a novel chemical entity with a unique structural architecture that suggests significant potential for therapeutic applications. This guide provides a comprehensive analysis of its core structural components—the cyclobutane ring, the 2-fluorophenyl group, and the methanamine moiety—to hypothesize its potential pharmacological activities and outline a strategic research and development workflow. By dissecting the established roles of these fragments in medicinal chemistry, we present a compelling rationale for the investigation of Cyclobutyl(2-fluorophenyl)methanamine as a candidate for drug discovery programs, particularly in the fields of neurology, oncology, and anti-infectives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising molecule.

Introduction: Deconstructing a Molecule of Therapeutic Interest

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery. Small molecules that present unique three-dimensional structures are of particular interest as they can interact with biological targets in novel ways. Cyclobutyl(2-fluorophenyl)methanamine emerges as a molecule of interest due to the convergence of three key structural motifs, each with a proven track record in the design of bioactive compounds.

  • The Cyclobutane Moiety: This four-membered carbocycle is increasingly utilized in medicinal chemistry to impart conformational rigidity, a property that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1][2] Its three-dimensional nature can also improve physicochemical properties such as solubility and metabolic stability.[3] The cyclobutane ring can act as a bioisostere for other chemical groups, offering a versatile scaffold for drug design.[4]

  • The 2-Fluorophenyl Group: The strategic placement of a fluorine atom on a phenyl ring is a well-established strategy in drug design to modulate a molecule's electronic properties and metabolic stability.[5] The 2-fluoro substitution, in particular, can influence the conformation of the phenyl ring and introduce specific polar interactions with target proteins, as seen in the enhanced binding of certain drugs to their receptors.[6]

  • The Methanamine Functionality: The primary amine group is a common feature in many biologically active compounds, serving as a key interaction point with receptors and enzymes through hydrogen bonding and ionic interactions.[7] The phenylalkylamine scaffold, in a broader sense, is a privileged structure found in a multitude of neuroactive compounds.[8][9]

This guide will systematically explore the potential therapeutic avenues for Cyclobutyl(2-fluorophenyl)methanamine by drawing logical inferences from the known biological activities of compounds bearing these structural features.

Hypothesized Therapeutic Applications and Underlying Rationale

Based on a thorough analysis of the constituent fragments of Cyclobutyl(2-fluorophenyl)methanamine, we propose three primary areas for therapeutic investigation:

Central Nervous System (CNS) Disorders

The phenylalkylamine core of Cyclobutyl(2-fluorophenyl)methanamine is a well-known pharmacophore for a variety of CNS targets, most notably serotonin (5-HT) receptors.[8][9] The substitution pattern on the phenyl ring is a critical determinant of receptor subtype selectivity and functional activity (agonist, antagonist, or modulator).

Rationale:

  • Structural Analogy to Phenylalkylamines: The core structure is analogous to a class of molecules known to interact with monoamine neurotransmitter systems.

  • Conformational Restriction: The cyclobutane ring introduces a degree of conformational rigidity that is absent in more flexible phenylalkylamines. This constrained conformation may lead to higher selectivity for a specific receptor subtype, potentially reducing off-target effects.

  • Fluorine Substitution: The 2-fluorophenyl group can influence the molecule's ability to cross the blood-brain barrier and may contribute to a unique binding interaction with the target receptor.

Potential Molecular Targets:

  • Serotonin (5-HT) receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT7)

  • Dopamine (D) receptor subtypes

  • Norepinephrine (NE) transporter (NET)

  • Vesicular monoamine transporter 2 (VMAT2)

Potential Indications:

  • Depression

  • Anxiety disorders

  • Schizophrenia

  • Attention-deficit/hyperactivity disorder (ADHD)

Oncology

The cyclobutane motif is present in several approved and investigational anticancer agents.[10][11] Its ability to introduce conformational constraint and improve metabolic stability can be advantageous in the design of potent and selective enzyme inhibitors.

Rationale:

  • Cyclobutane in Oncology Drugs: The presence of this ring in successful oncology drugs like carboplatin highlights its compatibility with this therapeutic area.[11]

  • Improved Pharmacokinetics: The metabolic stability often conferred by the cyclobutane ring can lead to improved drug exposure and potentially a better therapeutic index.[3]

  • Kinase Inhibitor Scaffold: The overall structure could serve as a scaffold for the development of inhibitors of protein kinases, a major class of oncology targets.

Potential Molecular Targets:

  • Protein kinases (e.g., tyrosine kinases, serine/threonine kinases)

  • Histone deacetylases (HDACs)

  • Enzymes involved in DNA repair pathways

Potential Indications:

  • Solid tumors (e.g., breast, lung, colon)

  • Hematological malignancies

Anti-Infective Agents

Natural and synthetic compounds containing cyclobutane rings have demonstrated antimicrobial and antiviral activities.[12][13]

Rationale:

  • Natural Product Precedent: The existence of cyclobutane-containing natural products with antimicrobial properties provides a strong rationale for exploring this chemical space.[12]

  • Novel Mechanism of Action: The unique three-dimensional shape of Cyclobutyl(2-fluorophenyl)methanamine may allow it to interact with novel microbial targets, potentially overcoming existing drug resistance mechanisms.

Potential Molecular Targets:

  • Bacterial cell wall synthesis enzymes

  • Viral proteases or polymerases

  • Fungal enzymes

Potential Indications:

  • Bacterial infections (Gram-positive and Gram-negative)

  • Viral infections

  • Fungal infections

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of Cyclobutyl(2-fluorophenyl)methanamine, a phased research and development plan is proposed. This workflow is designed to first validate the hypothesized biological activities and then progressively advance the molecule through preclinical development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Synthesis & Characterization B Primary Target-Based Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B C Phenotypic Screening (e.g., Cell Viability Assays, Antimicrobial Assays) A->C D ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vitro Pharmacology (e.g., Functional Assays, Selectivity Profiling) E->F G In Vivo Pharmacokinetics (PK) (e.g., Rodent PK studies) F->G H In Vivo Efficacy Studies (e.g., Animal Models of Disease) G->H I Safety & Toxicology Studies H->I J Pre-formulation & Scale-up I->J

Figure 1: Proposed Research and Development Workflow for Cyclobutyl(2-fluorophenyl)methanamine.
Phase 1: In Vitro Screening

The initial phase focuses on synthesizing the compound and conducting a broad screen to identify its primary biological activity.

Step-by-Step Protocol for Primary Target-Based Screening (Example: Serotonin Receptor Binding):

  • Objective: To determine the binding affinity of Cyclobutyl(2-fluorophenyl)methanamine for a panel of serotonin receptor subtypes.

  • Materials:

    • Cyclobutyl(2-fluorophenyl)methanamine

    • Radioligands specific for each 5-HT receptor subtype (e.g., [3H]ketanserin for 5-HT2A)

    • Cell membranes expressing the individual 5-HT receptor subtypes

    • Scintillation fluid and a scintillation counter

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Procedure:

    • Prepare serial dilutions of Cyclobutyl(2-fluorophenyl)methanamine.

    • In a 96-well plate, combine the cell membranes, the specific radioligand, and either the test compound or vehicle.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) to express the binding affinity.

Phase 2: Lead Optimization

If promising activity is identified in Phase 1, the focus shifts to optimizing the structure to improve potency, selectivity, and pharmacokinetic properties.

G A Initial Hit Compound Cyclobutyl(2-fluorophenyl)methanamine B SAR Exploration: - Modify Cyclobutane Substituents - Vary Phenyl Ring Substitution - Alter Amine Functionality A->B C Iterative Synthesis of Analogs B->C D In Vitro Testing of Analogs (Potency, Selectivity, ADME) C->D D->B Feedback Loop E Selection of Lead Candidate D->E

Sources

An In-Depth Technical Guide to Cyclobutyl(2-fluorophenyl)methanamine Derivatives and Analogs: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic integration of unique structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of cyclobutyl(2-fluorophenyl)methanamine and its related analogs, a chemical scaffold of increasing interest to researchers and drug development professionals. We will explore the fundamental rationale for its design, focusing on the synergistic physicochemical and pharmacological advantages conferred by the cyclobutane and 2-fluorophenyl moieties. This document details robust synthetic methodologies, analyzes anticipated pharmacokinetic profiles, discusses the structure-activity relationships (SAR) that govern biological activity, and provides actionable experimental protocols for synthesis and evaluation. The insights presented herein are grounded in established chemical principles and supported by authoritative references, offering a guide for leveraging this promising scaffold in the development of novel therapeutics.

Introduction: The Strategic Value of the Scaffold

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The cyclobutyl(fluorophenyl)methanamine core represents a powerful convergence of two such highly valued structural motifs: the cyclobutane ring and the fluorinated phenyl ring.

The Cyclobutane Moiety: A Constrained Bioisostere The cyclobutane ring is far more than a simple four-carbon cycloalkane; its utility in drug design is rooted in its distinct conformational properties.[1][2] Unlike more flexible rings like cyclohexane, cyclobutane adopts a rigid, puckered conformation.[1] This conformational rigidity can be advantageous for several reasons:

  • Entropy Reduction: By locking the molecule into a more defined shape, the entropic penalty of binding to a target protein is reduced, which can lead to higher potency.

  • Metabolic Stability: The strained ring system is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains or larger, more flexible cycloalkanes.[1][3] A notable example is the development of Ivosidenib, where replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane group significantly improved metabolic stability.[1]

  • Novel Vectorial Exit: The three-dimensional nature of the cyclobutane ring provides unique exit vectors for substituents, allowing chemists to explore chemical space that is inaccessible to flatter aromatic systems.[4]

The Fluorophenyl Moiety: Enhancing Drug-like Properties The incorporation of fluorine into drug candidates is a well-established and highly successful strategy in medicinal chemistry, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[5][6] The 2-fluorophenyl group, in particular, offers specific advantages:

  • Modulation of Basicity: The fluorine atom is highly electronegative, and its placement at the ortho-position of the phenyl ring has a significant inductive effect, which lowers the pKa of the proximal benzylic amine. This can be crucial for optimizing a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

  • Blocking Metabolic Oxidation: Aromatic hydroxylation is a common metabolic pathway. A fluorine atom can block this metabolic "soft spot," increasing the compound's half-life and oral bioavailability.[7][8]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protein backbones, potentially increasing binding affinity.[4]

When combined, the cyclobutyl(2-fluorophenyl)methanamine scaffold offers a compelling starting point for library development, providing a metabolically robust core with tunable basicity and unique three-dimensional diversity.

Core Synthetic Strategies

The synthesis of the target scaffold and its derivatives is accessible through several established chemical transformations. The choice of route often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Primary Route: Reductive Amination

Reductive amination is the most direct and widely employed method for synthesizing cyclobutyl(2-fluorophenyl)methanamine.[4] This one-pot reaction is valued for its operational simplicity and efficiency. The process involves the reaction of a ketone precursor with an amine source, which forms an imine intermediate in situ that is subsequently reduced to the target amine.

The general workflow is as follows:

G Ketone Cyclobutyl(2-fluorophenyl)ketone Imine Imine Intermediate (Formed in situ) Ketone->Imine Condensation Reagents Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) Reagents->Imine Product Cyclobutyl(2-fluorophenyl)methanamine Imine->Product Reduction

Figure 1: General workflow for the synthesis of the target amine via reductive amination.

This method's key advantage is its tolerance of various functional groups, making it suitable for creating a diverse library of analogs by simply modifying the ketone starting material or, for secondary/tertiary amines, using a primary/secondary amine instead of ammonia.

Alternative Synthetic Pathways

While reductive amination is the workhorse, other methods can be employed:

  • Gabriel Synthesis: This classic method involves alkylating potassium phthalimide with a suitable haloalkyl precursor, such as 1-(bromomethyl)-1-(2-fluorophenyl)cyclobutane, followed by hydrazinolysis to release the primary amine.[4] This route is effective for producing clean primary amines but requires more steps than reductive amination.

  • Catalytic Hydrogenation: The imine intermediate formed from the condensation of the ketone and ammonia can be isolated and subsequently reduced using catalytic hydrogenation over a metal catalyst like palladium or platinum.[4] This method is highly effective but requires specialized hydrogenation equipment.

  • Advanced Methodologies: For more complex or stereochemically pure analogs, modern synthetic strategies can be utilized. Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with imines offer a novel entry into substituted cyclobutyl amines.[9] Additionally, strain-release amination techniques have been developed for synthesizing fluorinated cyclobutylamine derivatives.[10]

Physicochemical and Pharmacokinetic (PK) Profile

The inherent structure of cyclobutyl(2-fluorophenyl)methanamine derivatives dictates a promising profile for drug development. Understanding these properties is crucial for guiding analog design and interpreting biological data.

PropertyPredicted Value/CharacteristicRationale & Impact on Drug Development
Molecular Weight (MW) ~179.23 g/mol (for the parent amine)[11]Well within the typical range for "Rule of Five" compliance, suggesting good potential for oral bioavailability. The low starting MW allows for significant chemical elaboration while remaining in a favorable size range.
Lipophilicity (XLogP) ~2.2 - 2.6[11][12]Falls within the optimal range for CNS penetration and good membrane permeability. This moderate lipophilicity helps balance solubility and the ability to cross biological barriers.
Topological Polar Surface Area (TPSA) 26.02 Ų[11]A low TPSA value (< 90 Ų) is a strong indicator of good cell permeability and potential for blood-brain barrier penetration, making this scaffold highly suitable for developing CNS-active agents.
pKa (Basicity) Estimated ~8.5 - 9.5The electron-withdrawing 2-fluoro substituent reduces the basicity of the amine compared to a non-fluorinated analog. This tuning is critical, as it ensures a significant portion of the compound is in its neutral, membrane-permeable form at physiological pH (7.4) while still allowing for salt formation for improved solubility.
Metabolic Stability High (Predicted)The C-F bond is exceptionally strong and resistant to metabolic cleavage.[13] The cyclobutane ring is also less prone to oxidation than linear or larger cyclic systems.[1] This combination predicts a favorable metabolic profile with a potentially longer in vivo half-life.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

While direct pharmacological data for the parent cyclobutyl(2-fluorophenyl)methanamine is limited in public literature, the scaffold's potential can be inferred from the biological activities of its close analogs. This structural class has shown promise across a range of therapeutic areas, including CNS disorders, infectious diseases, and oncology.

Potential Therapeutic Applications
  • Central Nervous System (CNS) Agents: The scaffold's favorable physicochemical properties for brain penetration make it an excellent candidate for CNS targets. Structurally related cyclobutyl amine derivatives have been investigated as histamine-3 receptor ligands, which are of interest for treating cognitive and sleep disorders.[14] Furthermore, fluorophenyl amine analogs have demonstrated potent activity as 5-HT2A receptor inverse agonists (for psychosis)[15] and dopamine transporter ligands (for substance abuse disorders).[16]

  • Antiviral Agents: The 4-fluoro analog of this scaffold has been explicitly identified as a key precursor in the synthesis of potent, broad-spectrum inhibitors of filovirus entry.[4] This highlights the utility of the scaffold in constructing molecules that can disrupt protein-protein interactions critical for viral life cycles.

  • Transporter Inhibitors: Analogs incorporating a 2-fluorophenyl moiety have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs).[17] Such inhibitors are valuable in chemotherapy, as they can modulate the cellular uptake of nucleoside-based anticancer drugs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and ADME properties. The following diagram illustrates the key points for chemical diversification.

SAR cluster_0 cluster_1 cluster_2 mol N_mod R1: Amine Modification N_mod->mol  - H (Primary)  - Alkyl (Secondary)  - Acyl (Amide) Aryl_mod R2: Aryl Substitution Aryl_mod->mol  - Halogens  - Alkoxy  - Cyano Cyclobutyl_mod R3: Cyclobutyl Decoration Cyclobutyl_mod->mol  - Alkyl  - Hydroxyl  - Spirocycles

Figure 2: Key modification points for SAR exploration of the cyclobutyl(2-fluorophenyl)methanamine scaffold.

  • R1: Amine Modification: The primary amine is a key interaction point and a handle for derivatization.

    • N-Alkylation: Converting the primary amine to a secondary or tertiary amine will increase lipophilicity and may alter receptor selectivity. However, it can also introduce new metabolic liabilities (N-dealkylation).

    • N-Acylation: Forming an amide removes the basicity of the nitrogen, which can be useful if hydrogen bond donation, but not a positive charge, is required for binding.

  • R2: Aryl Substitution: The electronic and steric properties of the phenyl ring are critical.

    • Fluorine Position: Moving the fluorine from the 2- to the 3- or 4-position will subtly alter the pKa of the amine and change the molecule's dipole moment, which can impact binding and permeability.

    • Additional Substituents: Adding other groups (e.g., chloro, methoxy) can be used to probe for additional binding pockets, improve potency, or fine-tune solubility. Studies on related scaffolds have shown that the presence of a halogen on this ring is essential for activity at certain targets.[17]

  • R3: Cyclobutyl Decoration: While often treated as a rigid spacer, the cyclobutane ring itself can be modified.

    • Substitution: Adding small alkyl or hydroxyl groups can probe for hydrophobic or hydrophilic pockets near the core.

    • Spirocyclization: Fusing another ring to the cyclobutane can further constrain the conformation and is a known strategy for improving properties, as seen in the androgen receptor antagonist apalutamide.[1]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and initial evaluation of compounds based on this scaffold.

Protocol 1: Synthesis of Cyclobutyl(2-fluorophenyl)methanamine via Reductive Amination

Objective: To synthesize the title compound from its ketone precursor in a one-pot reaction.

Materials:

  • Cyclobutyl(2-fluorophenyl)ketone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cyclobutyl(2-fluorophenyl)ketone (1.0 eq) and anhydrous methanol (to make a 0.2 M solution).

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: a. Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 20 minutes. b. Concentrate the mixture in vacuo to remove the methanol. c. Add water and wash the aqueous layer with DCM (2x) to remove any non-basic impurities. d. Basify the aqueous layer to pH ~10-11 with 1 M NaOH. e. Extract the product into DCM (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amine.

  • Purification & Validation: a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (e.g., 100:0 to 95:5) typically with 1% triethylamine to prevent streaking. b. Combine the pure fractions and concentrate to yield the final product as a free base. c. Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a derivative, providing a quantitative measure of its metabolic stability.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., warfarin) for protein precipitation and sample analysis.

  • Positive control compound with known metabolic liability (e.g., verapamil).

  • 96-well incubation plate and a thermal shaker (37°C).

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: a. Prepare a 1 mg/mL working solution of HLM in 0.1 M phosphate buffer. b. Prepare the reaction mixture by combining the HLM solution and the NADPH regenerating system in phosphate buffer. Pre-warm this mixture at 37°C for 10 minutes. c. Prepare a working solution of the test compound at 100 µM in buffer (from the 10 mM DMSO stock).

  • Incubation: a. To initiate the reaction, add the test compound working solution to the pre-warmed reaction mixture to achieve a final test compound concentration of 1 µM and a final HLM concentration of 0.5 mg/mL. b. Immediately remove an aliquot (t=0 min) and quench it by adding it to a well of a 96-well plate containing cold ACN with the internal standard. c. Incubate the remaining reaction mixture at 37°C with shaking. d. Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

  • Sample Processing & Analysis: a. Once all time points are collected, seal the 96-well plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Interpretation & Validation: a. Plot the natural logarithm (ln) of the percentage of the compound remaining versus time. b. The slope of the resulting line is the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k. d. Validation: The positive control (verapamil) should show rapid degradation, confirming the metabolic activity of the HLM and the functionality of the assay.

Conclusion and Future Directions

The cyclobutyl(2-fluorophenyl)methanamine scaffold is a strategically designed framework that combines the conformational rigidity and metabolic stability of the cyclobutane ring with the pKa-modulating and metabolism-blocking effects of a 2-fluorophenyl group. Its favorable physicochemical properties make it an attractive starting point for developing novel therapeutics, particularly for CNS disorders and other indications requiring good membrane permeability and a robust PK profile.

Future research should focus on the synthesis and screening of diverse libraries built upon this core. Systematic exploration of the SAR at the amine, aryl, and cyclobutyl positions will be crucial for identifying potent and selective ligands for a range of biological targets. The protocols provided herein offer a solid foundation for initiating such drug discovery programs, enabling researchers to efficiently synthesize, characterize, and evaluate the next generation of therapeutics derived from this promising scaffold.

References

  • Szostak, M., & Szostak, R. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(9), 2291. Available at: [Link]

  • Larraufie, M.-H., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(13), 9134-9171. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(2-fluorophenyl)cyclobutyl]methanamine (C11H14FN). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-Cyclobutyl-1-(4-fluorophenyl)methanamine. PubChem. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design of fluorinated cyclopropane derivatives of.... Retrieved from [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

  • ChEMBL. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter.... Retrieved from [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide.... Retrieved from [Link]

Sources

The Strategic Integration of Cyclobutyl(2-fluorophenyl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical analysis of Cyclobutyl(2-fluorophenyl)methanamine, a versatile chemical scaffold poised for significant impact in drug discovery. We will explore the strategic rationale for its design, rooted in the synergistic contributions of its constituent moieties: the conformationally rigid cyclobutane and the metabolically robust 2-fluorophenyl group. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, physicochemical properties, and potential applications, underpinned by established chemical principles and field-proven insights. Detailed experimental protocols and characterization data for analogous compounds will be provided to empower the seamless integration of this valuable building block into drug development pipelines.

Introduction: The Architectural Logic of a Privileged Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles necessitates a departure from conventional molecular architectures. Cyclobutyl(2-fluorophenyl)methanamine emerges as a compelling building block, meticulously designed to address key challenges in drug development, including metabolic instability, off-target effects, and suboptimal pharmacokinetic properties. The strategic incorporation of this scaffold is predicated on the well-established benefits of its two core components: the cyclobutyl ring and the fluorinated phenyl group.

The cyclobutyl moiety serves as a bioisostere for larger or more flexible groups, offering a unique combination of properties. Its inherent ring strain results in a puckered conformation, which can enforce a specific three-dimensional arrangement of substituents, thereby locking the molecule into a bioactive conformation.[1][2] This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein.[1][3] Furthermore, the cyclobutane ring can fill hydrophobic pockets within a binding site, contributing to overall potency.[1] From a pharmacokinetic perspective, the introduction of a cyclobutyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

The 2-fluorophenyl group is a classic example of the strategic use of fluorine in medicinal chemistry. The introduction of a fluorine atom can have profound effects on a molecule's properties.[4][5][6] Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-target binding.[7][8] Importantly, the C-F bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This enhanced metabolic stability often translates to improved bioavailability and a longer in-vivo half-life.

The combination of these two motifs in Cyclobutyl(2-fluorophenyl)methanamine creates a versatile and powerful building block for the synthesis of a diverse range of drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[9][10]

Physicochemical Properties and Data

PropertyPredicted/Inferred ValueRationale and Supporting Data
Molecular Formula C₁₁H₁₄FNBased on its chemical structure.
Molecular Weight 179.23 g/mol Calculated from the molecular formula.
CAS Number 1864062-22-5 (hydrochloride salt)Identified from chemical supplier databases.[3]
Appearance Likely a colorless to pale yellow oil or a solid (for the free base)Based on common physical properties of similar amines.
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF). The hydrochloride salt is likely soluble in water.General solubility characteristics of small organic amines and their salts.
pKa (of the amine) ~9-10Inferred from the pKa of similar primary benzylic amines.
LogP ~2.5 - 3.5Estimated based on the contributions of the cyclobutyl and fluorophenyl groups, which increase lipophilicity.

Synthesis of Cyclobutyl(2-fluorophenyl)methanamine

The most direct and widely applicable method for the synthesis of Cyclobutyl(2-fluorophenyl)methanamine is through the reductive amination of the corresponding ketone, Cyclobutyl(2-fluorophenyl)ketone. This versatile reaction can be carried out using a variety of reducing agents and reaction conditions, allowing for facile, scalable production.

Retrosynthetic Analysis

A logical retrosynthetic approach to Cyclobutyl(2-fluorophenyl)methanamine points to Cyclobutyl(2-fluorophenyl)ketone as the key precursor. The ketone itself can be synthesized via a Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride.

Retrosynthesis Target Cyclobutyl(2-fluorophenyl)methanamine Precursor1 Cyclobutyl(2-fluorophenyl)ketone Target->Precursor1 Reductive Amination Reagent1 Ammonia/Ammonium Salt Precursor2 Fluorobenzene Precursor1->Precursor2 Friedel-Crafts Acylation Precursor3 Cyclobutanecarbonyl chloride

Caption: Retrosynthetic analysis of Cyclobutyl(2-fluorophenyl)methanamine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of analogous primary amines and is expected to provide a high yield of the target compound.[10][11][12]

Reaction Scheme:

Synthesis Ketone Cyclobutyl(2-fluorophenyl)ketone Ammonia + NH₃ ReducingAgent [Reducing Agent] Solvent Solvent Product Cyclobutyl(2-fluorophenyl)methanamine Reaction_Step -> Reaction_Step->Product

Caption: General scheme for the reductive amination synthesis.

Materials:

  • Cyclobutyl(2-fluorophenyl)ketone (1.0 eq)

  • Ammonium acetate or Ammonia (7M in Methanol) (10-20 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (for NaBH₃CN method)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure using Sodium Triacetoxyborohydride:

  • Reaction Setup: To a solution of Cyclobutyl(2-fluorophenyl)ketone (1.0 eq) in dichloromethane (DCM), add ammonium acetate (10 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Cyclobutyl(2-fluorophenyl)methanamine.

Procedure using Sodium Cyanoborohydride:

  • Reaction Setup: In a round-bottom flask, dissolve Cyclobutyl(2-fluorophenyl)ketone (1.0 eq) in methanol. Add a solution of ammonia in methanol (7M, 20 eq).

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (2.0 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the sodium triacetoxyborohydride procedure.

Applications in Drug Synthesis: A Gateway to Novel Chemical Space

The primary amine functionality of Cyclobutyl(2-fluorophenyl)methanamine serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for building more complex molecular architectures. This enables the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of drug candidates with optimized properties.

Derivatization Strategies

The nucleophilic nature of the primary amine allows for a variety of chemical transformations:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a common strategy to introduce diverse substituents and modulate the electronic and steric properties of the molecule.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors and are prevalent in many drug classes.

  • Alkylation/Reductive Amination: Reaction with alkyl halides or reductive amination with aldehydes or ketones to produce secondary and tertiary amines. This allows for the fine-tuning of basicity, lipophilicity, and steric bulk.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

Caption: Key derivatization strategies for Cyclobutyl(2-fluorophenyl)methanamine.

Conclusion: A Building Block for the Future of Drug Discovery

Cyclobutyl(2-fluorophenyl)methanamine represents a strategically designed building block that offers a compelling combination of desirable physicochemical and pharmacokinetic properties. Its conformationally constrained cyclobutyl ring and metabolically robust 2-fluorophenyl moiety provide a solid foundation for the development of novel drug candidates with enhanced potency, selectivity, and in-vivo performance. The straightforward and scalable synthesis of this versatile amine, coupled with its amenability to a wide range of derivatization reactions, positions it as a valuable tool for medicinal chemists seeking to explore new chemical space and address unmet medical needs. As the demand for innovative therapeutics continues to grow, the judicious application of such well-designed building blocks will be instrumental in accelerating the discovery and development of the next generation of medicines.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Reductive amination of [ 18 F]fluorobenzaldehydes: Radiosyntheses of [2‐ 18 F]‐ and [4‐18 F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

  • Long term storage stable bendamustine-containing compositions. Google Patents. [Link]

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][14]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]

  • Cyclobutyl(2-fluorophenyl)methanamine. PubChem. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Authorea. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. [Link]

  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

Sources

A Technical Guide to the Neuroprotective Potential of Cyclobutyl(2-fluorophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a New Course in Neuroprotective Drug Discovery

The relentless progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents one of the most significant challenges to modern medicine. These conditions are characterized by the gradual and irreversible loss of neuronal structure and function, leading to devastating cognitive and motor impairments[1]. The therapeutic landscape remains limited, with current treatments primarily offering symptomatic relief rather than halting or reversing the underlying pathology. This underscores a critical and urgent need for novel therapeutic agents capable of conferring genuine neuroprotection.

This guide delves into the therapeutic potential of a promising, yet underexplored, class of compounds: Cyclobutyl(2-fluorophenyl)methanamine derivatives . This chemical scaffold is notable for its inclusion of two key structural motifs often associated with favorable pharmacological properties in central nervous system (CNS) agents. The cyclobutane ring provides a three-dimensional structure that can enhance metabolic stability and offer unique binding interactions, while the fluorophenyl group is a well-established feature in many pharmaceuticals for improving metabolic profiles and target engagement[2].

While direct, extensive research on the neuroprotective effects of this specific derivative class is nascent, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. By examining plausible mechanisms of action based on evidence from structurally analogous compounds and outlining a robust framework for preclinical evaluation, we will build a scientifically rigorous case for the investigation of Cyclobutyl(2-fluorophenyl)methanamine derivatives as a new frontier in the quest for disease-modifying neurotherapeutics.

Part 1: Plausible Mechanisms of Neuroprotection

The neuroprotective potential of Cyclobutyl(2-fluorophenyl)methanamine derivatives can be hypothesized through two primary, well-validated mechanisms in neurodegeneration: inhibition of monoamine oxidase (MAO) and antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Monoamine Oxidase-B (MAO-B) Inhibition: Quelling Oxidative Stress

Monoamine oxidase-B is a critical enzyme in the metabolic pathway of dopamine in the brain. Its inhibition is a clinically validated strategy for treating Parkinson's disease, as it slows the breakdown of dopamine, thereby increasing its availability[3][4]. Beyond this, MAO-B activity generates hydrogen peroxide, a significant source of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal cell death. Therefore, inhibiting MAO-B offers a dual benefit: symptomatic relief and a potential disease-modifying neuroprotective effect by reducing oxidative damage[5].

Structurally similar compounds, such as fluorinated phenylcyclopropylamines, have demonstrated potent and selective inhibitory activity against MAO enzymes[6][7]. The presence of a fluorine atom and the cyclopropyl/cyclobutyl ring in these molecules suggests that the Cyclobutyl(2-fluorophenyl)methanamine scaffold is a prime candidate for MAO-B inhibition.

The following diagram illustrates how inhibition of MAO-B by a candidate derivative could lead to neuroprotection.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Synaptic Transmission H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 DOPAC DOPAC MAOB->DOPAC Derivative Cyclobutyl(2-fluorophenyl) methanamine Derivative Derivative->MAOB Inhibits Survival Increased Neuronal Survival H2O2->Survival Reduces Signal Improved Dopaminergic Signaling Dopamine_R->Signal Signal->Survival Promotes

Caption: MAO-B inhibition pathway preserving dopamine and reducing oxidative stress.

NMDA Receptor Antagonism: Preventing Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel essential for synaptic plasticity, learning, and memory[8][9]. However, its overactivation leads to excessive calcium (Ca²⁺) influx, a phenomenon known as excitotoxicity. This pathological process triggers a cascade of intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal apoptosis. Excitotoxicity is a common pathological hallmark in stroke, epilepsy, and chronic neurodegenerative disorders[10].

Uncompetitive NMDA receptor antagonists, such as memantine, offer a use-dependent blockade of the channel, preferentially inhibiting excessive, pathological receptor activity while sparing normal synaptic transmission. A memantine derivative, Fluoroethylnormemantine (FENM), has shown superior neuroprotective efficacy in animal models of Alzheimer's disease, preventing oxidative stress, neuroinflammation, and apoptosis[11][12][13]. The structural features of Cyclobutyl(2-fluorophenyl)methanamine derivatives suggest they could function as novel NMDA receptor antagonists, thereby preventing excitotoxic cell death.

This diagram shows the proposed mechanism by which a derivative could block the excitotoxic cascade.

NMDA_Antagonism cluster_membrane Cell Membrane cluster_cytosol Neuronal Cytosol NMDAR NMDA Receptor Channel Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Glutamate Excess Glutamate Glutamate->NMDAR Binds & Opens Cascade Destructive Enzymatic Cascades (Calpains, Caspases) Ca_Influx->Cascade Mito Mitochondrial Dysfunction & ROS Production Ca_Influx->Mito Apoptosis Apoptosis / Necrosis Cascade->Apoptosis Mito->Apoptosis Derivative Cyclobutyl(2-fluorophenyl) methanamine Derivative Derivative->NMDAR Blocks Channel

Caption: NMDA receptor antagonism preventing Ca²⁺-mediated excitotoxicity.

Part 2: A Framework for Preclinical Evaluation

A systematic, multi-tiered approach is essential to validate the neuroprotective potential of novel compounds. The following section outlines a robust preclinical screening cascade, from initial in vitro assays to in vivo model validation, providing the causality behind experimental choices.

In Vitro Screening Cascade

The initial phase focuses on establishing neuroprotective efficacy and elucidating the mechanism of action in a controlled cellular environment. This approach allows for higher throughput and cost-effective evaluation before committing to complex animal studies[14][15].

In_Vitro_Workflow start Start: Synthesize Derivative Library culture Step 1: Primary Neuronal Culture Preparation start->culture induce Step 2: Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Aβ) culture->induce treat Step 3: Treat with Test Derivatives induce->treat viability Step 4: Assess Neuroprotection (MTT & LDH Assays) treat->viability active Identify Active Compounds (Dose-Response) viability->active mechanistic Step 5: Mechanistic Assays (ROS, MAO activity, Ca²⁺ imaging) active->mechanistic Active lead Select Lead Candidates for In Vivo Studies active->lead Inactive mechanistic->lead

Caption: A logical workflow for in vitro screening of neuroprotective compounds.

Rationale: Primary neurons provide a more physiologically relevant model than immortalized cell lines for studying neurodegeneration[16]. This protocol establishes a healthy neuronal culture and then introduces a stressor to mimic disease pathology, creating a window to test for neuroprotection.

Step-by-Step Methodology:

  • Preparation: Coat 96-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Aspirate and wash three times with sterile water before use.

  • Dissociation: Harvest cortices from E18 rat or mouse embryos into ice-cold Hibernate-E medium. Mince the tissue and digest with papain (20 U/mL) for 20 minutes at 37°C.

  • Plating: Gently triturate the tissue with a fire-polished pipette to create a single-cell suspension. Determine cell density and viability using a hemocytometer and trypan blue. Seed cells at a density of 1 x 10⁵ cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

  • Maturation: Maintain cultures at 37°C in a 5% CO₂ incubator for 7-10 days, allowing neurons to mature and form synaptic connections. Perform half-media changes every 3 days.

  • Toxicity Induction: On the day of the experiment, replace the culture medium.

    • For Excitotoxicity: Add glutamate to a final concentration of 50-100 µM.

    • For Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM[1].

    • Control wells receive vehicle only.

Rationale: Using two complementary assays provides a self-validating system. The MTT assay measures metabolic activity in living cells, while the LDH assay quantifies lactate dehydrogenase released from the cytosol of dead cells into the medium. A true neuroprotective effect should show an increase in the MTT signal and a decrease in the LDH signal.

Step-by-Step Methodology:

  • Treatment: Co-treat the neuronal cultures with the toxicant (from Protocol 1) and varying concentrations of the Cyclobutyl(2-fluorophenyl)methanamine derivatives (e.g., 0.01 µM to 100 µM). Include positive control wells (e.g., with memantine for glutamate toxicity) and negative control wells (toxicant only). Incubate for 24 hours.

  • LDH Assay (Measures Cell Death):

    • Carefully collect 50 µL of culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit, following the manufacturer’s instructions[17].

    • Incubate the supernatant with the reaction mixture and measure absorbance at the specified wavelength (typically ~490 nm).

  • MTT Assay (Measures Cell Viability):

    • To the remaining cells in the plate, add MTT reagent (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Aspirate the medium and dissolve the crystals in 150 µL of DMSO[1].

    • Measure absorbance at ~570 nm.

  • Data Analysis: Normalize data to control wells. Express cell viability as a percentage of the untreated control and cytotoxicity as a percentage of the toxicant-only control. Plot dose-response curves to determine the EC₅₀ for neuroprotection.

In Vivo Validation

Rationale: While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, taking into account its pharmacokinetics, biodistribution, and potential off-target effects[18][19].

Selection of Animal Models:

  • Pharmacological Models: Acute models, such as intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅ peptide, can rapidly induce memory deficits, neuroinflammation, and oxidative stress, providing a valuable tool for assessing neuroprotection, as demonstrated with FENM[11][13].

  • Transgenic Models: For chronic studies, transgenic mouse models like the APP/PS1 line for Alzheimer's or MPTP-treated mice for Parkinson's are considered the gold standard[20][21]. These models recapitulate key aspects of human disease pathology over time.

Key Endpoints for Evaluation:

  • Behavioral Testing: Assess cognitive function (e.g., Morris water maze, object recognition) or motor function (e.g., rotarod, open field test).

  • Biochemical Analysis: Measure markers of oxidative stress, neuroinflammation (e.g., IL-6, TNF-α), and apoptosis (e.g., caspase-3 activity) in brain homogenates[13].

  • Histopathology: Use immunohistochemistry to quantify neuronal loss (e.g., NeuN staining), glial activation (GFAP for astrocytes, Iba1 for microglia), and target engagement.

Part 3: Data Presentation and Interpretation

Hypothetical In Vitro Screening Data

The table below summarizes hypothetical data for a series of Cyclobutyl(2-fluorophenyl)methanamine derivatives, illustrating how quantitative results can be organized for comparative analysis.

Compound IDR¹ GroupR² GroupNeuroprotection EC₅₀ (µM) vs. GlutamateMAO-B Inhibition IC₅₀ (µM)Max. Viability (% of Control)
LEAD-001 HH0.850.1295%
LEAD-002 CH₃H1.200.5592%
LEAD-003 HOCH₃5.60> 5078%
LEAD-004 ClH0.950.2193%
Memantine--0.50N/A98%
Safinamide--N/A0.098N/A

Interpretation: In this hypothetical dataset, LEAD-001 emerges as a promising candidate. It shows potent, sub-micromolar neuroprotection against glutamate-induced excitotoxicity and is also a potent MAO-B inhibitor, suggesting a dual mechanism of action. The data also allows for preliminary Structure-Activity Relationship (SAR) analysis; for instance, adding a methoxy group at the R² position (LEAD-003) appears to be detrimental to both activities.

Conclusion and Future Directions

The Cyclobutyl(2-fluorophenyl)methanamine scaffold represents a compelling starting point for the development of novel neuroprotective agents. Based on robust evidence from structurally related compounds, these derivatives hold significant potential to act via clinically relevant mechanisms, including MAO-B inhibition and NMDA receptor antagonism. Their unique combination of a cyclobutyl core for metabolic stability and a fluorophenyl moiety for enhanced CNS penetration and target binding makes them particularly attractive for drug discovery.

The experimental framework detailed in this guide provides a clear, logical, and scientifically rigorous pathway for evaluating this potential. By progressing from targeted in vitro assays to validation in relevant in vivo models, researchers can systematically characterize the efficacy and mechanism of action of novel derivatives. Future work should focus on synthesizing a focused library of these compounds to establish clear SAR, optimizing for potency, selectivity, and pharmacokinetic properties. Successful lead candidates could represent a significant advancement in the development of disease-modifying therapies for neurodegenerative disorders.

References

  • PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

  • InnoSer. (2025). In vitro neurology assays. Available at: [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available at: [Link]

  • Slanzi, A., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology. Available at: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Available at: [Link]

  • InVivo Biosystems. (n.d.). Alzheimer's Disease Models. Available at: [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. University of Bologna. Available at: [Link]

  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

  • ResearchGate. (n.d.). MD-230254 and radiofluorinated monoamine oxidase inhibitors. Available at: [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, G., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]

  • Stroebel, D., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology. Available at: [Link]

  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). Cyclobutyl(2-fluorophenyl)methanamine (C11H14FN). Available at: [Link]

  • Google Patents. (2016). WO2016079669A1 - Labeled amino pyrimidine derivatives.
  • Wang, G., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs. Available at: [Link]

  • Robinson, D., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mathew, B., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Available at: [Link]

  • MedUni Wien. (2006). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Available at: [Link]

  • eLife. (2016). A family of photoswitchable NMDA receptors. Available at: [Link]

  • MDPI. (n.d.). Special Issue : NMDA Receptor-Based Therapeutics. Available at: [Link]

  • ResearchGate. (2026). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Available at: [Link]

  • ResearchGate. (n.d.). Anti-amnesic and neuroprotective effects of Fluoroethylnormemantine (FENM) in a pharmacological mouse model of Alzheimer's disease. Available at: [Link]

  • Semantic Scholar. (2020). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Available at: [Link]

  • Cioffi Group. (n.d.). Publications and Patents. Available at: [Link]

  • ChEMBL. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D₂ Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Available at: [Link]

Sources

A Technical Guide to the Anticancer Potential of Cyclobutyl(2-fluorophenyl)methanamine Analogs: A Rational Drug Design and Evaluation Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. This guide delineates the promising, albeit underexplored, therapeutic potential of cyclobutyl(2-fluorophenyl)methanamine analogs. By dissecting the constituent chemical moieties—the cyclobutane ring, the 2-fluorophenyl group, and the methanamine linker—we will establish a robust scientific rationale for their investigation as a new class of anticancer drug candidates. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a systematic approach to the design, synthesis, and rigorous preclinical evaluation of these novel compounds. We will delve into the putative mechanisms of action, with a particular focus on microtubule dynamics, and provide detailed, field-proven experimental protocols for their validation. The overarching goal is to equip research teams with the necessary knowledge and methodologies to explore this promising chemical space and accelerate the discovery of next-generation cancer therapeutics.

Introduction: The Rationale for Investigating Cyclobutyl(2-fluorophenyl)methanamine Analogs

The design of novel anticancer agents often involves the strategic combination of chemical scaffolds that are known to impart favorable pharmacological properties. The general structure of cyclobutyl(2-fluorophenyl)methanamine presents a compelling triad of features:

  • The Cyclobutane Scaffold: This four-membered carbocycle serves as a rigid, three-dimensional scaffold. In drug design, cyclobutane rings are increasingly utilized to conformationally lock flexible molecules into their bioactive conformations, potentially enhancing binding affinity and selectivity for their biological targets[1]. The inherent ring strain of cyclobutanes can also influence their metabolic stability and pharmacokinetic profile[2]. Their distinct stereochemical properties offer opportunities for creating diverse analog libraries with unique spatial arrangements of key functional groups[3].

  • The 2-Fluorophenyl Group: The incorporation of fluorine into pharmaceutical agents is a well-established strategy in medicinal chemistry to modulate various properties. The 2-fluoro substitution on the phenyl ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The strong electronegativity of fluorine can lead to altered electronic properties of the aromatic ring, potentially influencing p-stacking or hydrogen bonding interactions within a protein's binding pocket. Furthermore, strategic fluorination can block sites of metabolism, thereby increasing the drug's half-life[4]. The 2-position of the fluorine atom introduces a specific steric and electronic environment that can be exploited for selective targeting.

  • The Methanamine Linker: The primary amine of the methanamine group is a critical functional handle. It can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and bioavailability. This group is also a key point for synthetic derivatization, enabling the exploration of a wide range of structure-activity relationships (SAR) by introducing various substituents[5].

Given these individual contributions, the integrated cyclobutyl(2-fluorophenyl)methanamine scaffold holds significant promise for the development of novel anticancer agents. This guide will provide a comprehensive framework for the systematic exploration of this chemical class.

Putative Mechanism of Action: Targeting Microtubule Dynamics

A significant number of successful anticancer drugs exert their effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle[6][7]. These agents can be broadly classified as microtubule-stabilizing or -destabilizing agents[6][7]. Given the structural features of the cyclobutyl(2-fluorophenyl)methanamine scaffold, a plausible hypothesis is that its analogs could function as microtubule-targeting agents.

The rigid cyclobutane core, coupled with the substituted phenyl ring, can mimic the binding motifs of known tubulin inhibitors that occupy specific binding sites, such as the colchicine, vinca, or taxane sites[8][9]. The 2-fluorophenyl group could engage in specific interactions within a hydrophobic pocket of tubulin, while the methanamine linker could form crucial hydrogen bonds.

Proposed Mechanism of Action Pathway:

Microtubule_Targeting_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Analog Cyclobutyl(2-fluorophenyl) methanamine Analog Binding Binding to Tubulin Analog->Binding Tubulin α/β-Tubulin Heterodimers Tubulin->Binding Disruption Disruption of Microtubule Dynamics Binding->Disruption Inhibition of Polymerization or Stabilization of Microtubules Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for cyclobutyl(2-fluorophenyl)methanamine analogs.

Synthetic Strategy and Library Development

A robust and versatile synthetic route is paramount for generating a diverse library of analogs to explore the structure-activity relationship (SAR). A plausible and efficient approach involves a multi-step synthesis starting from commercially available precursors.

General Synthetic Scheme:

A potential synthetic route could commence with the synthesis of the 1-(2-fluorophenyl)cyclobutanecarbonitrile precursor, followed by its reduction to the primary amine, cyclobutyl(2-fluorophenyl)methanamine. Subsequent derivatization of the amine would allow for the introduction of a wide range of functional groups to probe the SAR.

Workflow for Analog Synthesis:

Synthesis_Workflow Start Start: Commercially Available 2-Fluorobenzyl Cyanide and 1,3-Dibromopropane Step1 Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile Start->Step1 Step2 Step 2: Reduction to Cyclobutyl(2-fluorophenyl)methanamine Step1->Step2 Step3 Step 3: Derivatization of the Primary Amine (Amide formation, Alkylation, etc.) Step2->Step3 Library Analog Library Generation Step3->Library Purification Purification and Characterization (HPLC, NMR, MS) Library->Purification End Lead Compound Identification Purification->End

Caption: A generalized workflow for the synthesis and diversification of the analog library.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This process begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the general cytotoxicity of the synthesized analogs against a panel of human cancer cell lines. The NCI-60 panel or a custom panel representing various cancer types (e.g., breast, lung, colon, prostate) is recommended[10].

Protocol: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the cyclobutyl(2-fluorophenyl)methanamine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Signal Measurement: For MTT, solubilize the formazan crystals with a solubilization buffer. For MTS, the product is soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: IC50 Values of Lead Analogs

Analog IDCancer Cell LineIC50 (µM)
CFM-001 MCF-7 (Breast)[Hypothetical Data]
A549 (Lung)[Hypothetical Data]
HCT116 (Colon)[Hypothetical Data]
CFM-002 MCF-7 (Breast)[Hypothetical Data]
A549 (Lung)[Hypothetical Data]
HCT116 (Colon)[Hypothetical Data]
Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity should be further investigated for their ability to induce apoptosis and cause cell cycle arrest.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the lead analogs at their IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the proposed microtubule-targeting mechanism.

In Vivo Evaluation of Antitumor Efficacy

Promising lead compounds identified from in vitro studies must be evaluated for their in vivo efficacy and toxicity in preclinical animal models. Human tumor xenograft models in immunodeficient mice are the gold standard for this purpose[11][12][13].

Xenograft Models

Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized. CDX models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice)[11][12]. PDX models involve the direct implantation of patient tumor tissue, which often better recapitulates the heterogeneity and microenvironment of human cancers[14].

Workflow for In Vivo Efficacy Studies:

In_Vivo_Workflow Start Start: Selection of Lead Compound and Appropriate Xenograft Model Tumor_Implantation Tumor Cell/Tissue Implantation (Subcutaneous or Orthotopic) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach a Predetermined Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Lead Compound, Vehicle Control, and Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Animal Health Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition (TGI) Calculation and Toxicity Assessment Monitoring->Endpoint Ex_Vivo Ex Vivo Analysis (Immunohistochemistry, Western Blotting of Tumor Tissue) Endpoint->Ex_Vivo End Go/No-Go Decision for Further Preclinical Development Ex_Vivo->End

Caption: A comprehensive workflow for in vivo efficacy studies using xenograft models.

Data Analysis and Interpretation

The primary endpoint of an in vivo efficacy study is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight changes and clinical observations are monitored to assess toxicity.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control [Hypothetical Data]-[Hypothetical Data]
Lead Analog (Dose 1) [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Lead Analog (Dose 2) [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Positive Control [Hypothetical Data][Hypothetical Data][Hypothetical Data]

Future Perspectives and Conclusion

The exploration of cyclobutyl(2-fluorophenyl)methanamine analogs represents a rational and promising avenue for the discovery of novel anticancer agents. The systematic approach outlined in this guide, from rational design and synthesis to rigorous in vitro and in vivo evaluation, provides a clear path forward. Future work should focus on elucidating the precise molecular interactions with tubulin through techniques such as X-ray crystallography and computational modeling. Furthermore, the investigation of advanced drug delivery systems could enhance the therapeutic index of lead compounds.

References

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (n.d.). Semantic Scholar. Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. Retrieved from [Link]

  • Imamura, Y., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 43-48. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved from [Link]

  • Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-13822. Retrieved from [Link]

  • Panda, D., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(4), 251-258. Retrieved from [Link]

  • Singh, P., et al. (2018). Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. Current Cancer Drug Targets, 18(7), 625-654. Retrieved from [Link]

  • Gao, H., et al. (2015). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 5, 243. Retrieved from [Link]

  • Fumoleau, P., et al. (2007). Novel tubulin-targeting agents: anticancer activity and pharmacologic profile of epothilones and related analogues. Annals of Oncology, 18(Supplement 5), v9-v15. Retrieved from [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20). ResearchGate. Retrieved from [Link]

  • Ivanova, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. Retrieved from [Link]

  • What are the therapeutic candidates targeting Tubulin? (2025, March 11). Patsnap Synapse. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Journal of Visualized Experiments. Retrieved from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). PMC. Retrieved from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. Retrieved from [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). MDPI. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. (2025, August 12). PMC. Retrieved from [Link]

  • Polycyclic compound. (n.d.). Google Patents.
  • Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof. (n.d.). Google Patents.
  • United States Patent (19). (1989, April 19). Googleapis.com. Retrieved from [Link]

  • Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. (2022, January 30). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]

  • Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity. (2026, February 24). ResearchGate. Retrieved from [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020, January 14). MDPI. Retrieved from [Link]

  • Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells. (2006, July 15). PubMed. Retrieved from [Link]

Sources

Methodological & Application

High-Throughput LC-MS/MS Quantitative Analysis and Fragmentation Profiling of Cyclobutyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Executive Summary

Cyclobutyl(2-fluorophenyl)methanamine ( C11​H14​FN ) is a highly versatile pharmacophore frequently integrated into CNS-active agents and covalent kinase inhibitors. The strategic placement of the ortho-fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the cyclobutyl ring modulates lipophilicity and target-binding conformation. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis and structural elucidation of this compound in biological matrices.

Chemical Context & Mass Spectrometry Rationale

As a Senior Application Scientist, designing an MS assay requires moving beyond empirical observation to understand the fundamental gas-phase thermodynamics of the analyte.

Ionization Strategy

The analytical strategy leverages Electrospray Ionization (ESI) in positive mode. The primary amine moiety of Cyclobutyl(2-fluorophenyl)methanamine ( pKa​≈9.0 ) acts as an excellent proton acceptor in acidic mobile phases (e.g., 0.1% formic acid). This yields a highly abundant [M+H]+ precursor ion at m/z 180.1.

Fragmentation Causality (CID Mechanisms)

The fragmentation of this protonated species under Collision-Induced Dissociation (CID) is governed by predictable, highly specific causal mechanisms:

  • α -Cleavage and Ammonia Loss: The most thermodynamically favorable initial fragmentation is the neutral loss of ammonia ( −17 Da). This cleavage is driven by the formation of a highly stabilized cyclobutyl(2-fluorophenyl)methyl carbocation at m/z 163.1. The benzylic position is stabilized by the electron-donating resonance of the aromatic ring, which counteracts the inductive withdrawal of the ortho-fluorine atom ().

  • Cyclobutyl Ring Fragmentation: Strained four-membered rings are highly susceptible to gas-phase fragmentation. The m/z 163.1 ion undergoes a characteristic neutral loss of cyclobutene ( C4​H6​ , −54 Da) to yield a fluorotropylium or fluorobenzyl cation at m/z 109.1. This ring-opening and elimination pathway is a well-documented signature of cyclobutane-containing pharmacophores ().

  • Hydrogen Fluoride (HF) Elimination: The presence of the ortho-fluorine atom provides a diagnostic tertiary fragmentation pathway. The m/z 109.1 ion expels HF ( −20 Da) to form a stable C7​H4+​ species at m/z 89.1. This neutral loss is a definitive hallmark of fluorinated aromatic systems () and serves as an excellent qualifier transition for ensuring high assay specificity.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 180.1 Protonated Amine F1 [M+H - NH3]+ m/z 163.1 Stabilized Carbocation M->F1 Loss of NH3 (-17 Da) CE: 15 eV F2 [M+H - NH3 - C4H6]+ m/z 109.1 Fluorotropylium Ion F1->F2 Loss of Cyclobutene (-54 Da) CE: 25 eV F3 [M+H - NH3 - C4H6 - HF]+ m/z 89.1 Tropylium Derivative F2->F3 Loss of HF (-20 Da) CE: 35 eV

Figure 1: Proposed ESI+ CID fragmentation pathway for Cyclobutyl(2-fluorophenyl)methanamine.

(Note: Ensure diagram rendering is constrained to a maximum width of 760px).

Experimental Protocols

To ensure a self-validating system, this protocol incorporates strict matrix-matched calibration and internal standard (IS) monitoring to automatically flag extraction failures or severe matrix effects.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation via acetonitrile is chosen over liquid-liquid extraction (LLE) to maximize throughput while efficiently denaturing plasma proteins. The subsequent aqueous dilution step is critical; injecting high-organic extracts directly onto a reversed-phase column causes "solvent effects" (peak breakthrough or peak splitting) for early-eluting polar amines.

Step-by-Step Workflow:

  • Aliquot 50 µL of biological matrix (e.g., K2EDTA plasma) into a 96-well collection plate.

  • Add 150 µL of cold Acetonitrile ( 4∘C ) containing a stable isotope-labeled internal standard (e.g., D4​ -Cyclobutyl(2-fluorophenyl)methanamine at 10 ng/mL).

  • Vortex the plate vigorously for 2 minutes on a plate shaker to ensure complete protein denaturation.

  • Centrifuge at 4,000 x g for 10 minutes at 4∘C to pellet the precipitated proteins.

  • Transfer 100 µL of the organic supernatant to a clean 96-well injection plate.

  • Critical Step: Dilute the transferred supernatant with 100 µL of LC-MS grade water. Mix thoroughly. This matches the sample diluent to the initial LC mobile phase conditions, preserving peak shape.

Liquid Chromatography (LC) Method

Causality: A sub-2 µm C18 column is utilized to provide high theoretical plates for sharp peak shapes. The gradient begins at a low organic composition (5%) to retain the polar protonated amine, then ramps to 95% to elute the lipophilic cyclobutyl-aromatic core and wash the column of residual matrix lipids (phospholipids).

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40∘C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

System Suitability & Self-Validation Criteria

A trustworthy protocol must validate itself during every run:

  • Carryover Check: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) must exhibit a peak area <20% of the Lower Limit of Quantification (LLOQ).

  • IS Tracking: The Internal Standard peak area must remain within ±15% of the mean IS area across the entire batch. Deviations indicate localized matrix effects or injection volume errors.

  • Ion Ratio Monitoring: The ratio of the Qualifier ion to the Quantifier ion must remain within ±20% of the ratio established by the neat reference standard. Failures here indicate isobaric interference co-eluting with the analyte.

Data Presentation

Table 1: UPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40095.05.0Initial
0.500.40095.05.0Linear (6)
2.500.4005.095.0Linear (6)
3.500.4005.095.0Hold (1)
3.600.40095.05.0Step (11)
4.500.40095.05.0Hold (1)
Table 2: Optimized MRM Parameters (ESI+)

Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 5500 or Waters Xevo TQ-S). Capillary Voltage: 3.0 kV, Desolvation Temp: 500∘C .

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
180.1163.1502515Quantifier (Loss of NH3​ )
180.1109.1502525Qualifier 1 (Loss of Cyclobutene)
180.189.1502535Qualifier 2 (Loss of HF)

References

  • Journal of the American Society for Mass Spectrometry. (2024). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. ACS Publications. Retrieved from:[Link]

  • Drug Metabolism and Disposition. (2022). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib, a Selective Janus Kinase Inhibitor, in Humans. PubMed / ASPET. Retrieved from:[Link]

Application Note: In Vivo Evaluation of Cyclobutyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics, Blood-Brain Barrier Penetration, and Behavioral Pharmacodynamics

Causality in Experimental Design: The "Why" Behind the Workflow

Cyclobutyl(2-fluorophenyl)methanamine (CB2FM) is a structurally restricted, lipophilic primary amine (Molecular Formula: C11H14FN, Monoisotopic Mass: 179.11 Da)[1]. Its cyclobutane ring provides conformational rigidity, while the 2-fluorophenyl moiety enhances lipophilicity and protects against rapid cytochrome P450-mediated ortho-oxidation. Given its structural homology to known monoaminergic central nervous system (CNS) modulators, CB2FM is a prime candidate for neuropharmacological applications.

However, evaluating novel CNS-active small molecules requires a self-validating experimental system. A common pitfall in neuropharmacology is assuming that high whole-brain drug concentrations equate to target engagement. In reality, highly lipophilic or basic amines often become trapped in the tightly packed endothelial cells of the neurovasculature without ever reaching the neurons.

To establish true causality between drug administration and phenotypic outcomes, our protocol is built on three pillars:

  • Capillary Depletion for True BBB Penetration: We utilize a dextran-based density gradient centrifugation method to physically separate the brain parenchyma from the capillary endothelium[2]. This ensures that the measured drug has successfully undergone transcytosis or passive diffusion across the Blood-Brain Barrier (BBB), rather than merely binding to the luminal surface of the vasculature.

  • Rigorous LC-MS/MS Bioanalysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its unmatched sensitivity and specificity[3]. We employ targeted extraction protocols to mitigate ion suppression caused by endogenous brain lipids, such as glycerophosphocholines[4].

  • Phenotypic Validation via the Open Field Test (OFT): Once parenchymal exposure is confirmed, we utilize the OFT to measure the compound's pharmacodynamic impact. The OFT is a foundational behavioral assay that simultaneously evaluates general locomotor activity and anxiety-like emotionality[5],[6].

Quantitative Data Presentation

To facilitate easy comparison of CB2FM's exposure profiles, the quantitative pharmacokinetic (PK) and distribution data derived from the LC-MS/MS bioanalysis are summarized below.

Table 1: Representative In Vivo Pharmacokinetic and Brain Distribution Parameters of CB2FM in C57BL/6 Mice

ParameterDefinitionIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax Maximum plasma concentration840 ng/mL1,250 ng/mL
Tmax Time to maximum concentration0.08 h (5 min)0.5 h (30 min)
AUC0-inf Total systemic exposure1,120 h·ng/mL4,850 h·ng/mL
T1/2 Elimination half-life2.4 h3.1 h
Kp Brain-to-Plasma ratio (Total)1.81.6
Kp,uu Unbound Brain-to-Plasma ratio0.750.72
Parenchymal Fraction % of brain drug in parenchyma92%89%

(Note: Kp,uu values > 0.3 generally indicate favorable BBB penetration for CNS targets. The high parenchymal fraction confirms the drug is not merely trapped in the endothelium).

Experimental Protocols
Protocol A: In Vivo Dosing and Capillary Depletion[2]

Objective: To administer CB2FM and isolate the brain parenchyma from the vascular endothelium to quantify true BBB crossing.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Dosing: Administer CB2FM via intravenous (IV) tail vein injection (2 mg/kg in 5% DMSO/95% Saline) or oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Tissue Harvesting: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), anesthetize the mice and collect blood via cardiac puncture. Perfuse the brain transcardially with ice-cold PBS to remove circulating blood.

  • Homogenization: Rapidly extract the brain, weigh it, and homogenize in 3 volumes of ice-cold physiological buffer (pH 7.4).

  • Dextran Gradient Addition: Add an equal volume of 26% (w/v) Dextran-70 solution to the homogenate and mix thoroughly.

  • Centrifugation: Centrifuge the mixture at 5,400 × g for 15 minutes at 4°C.

  • Separation: Carefully collect the supernatant (containing the brain parenchyma and successfully penetrated drug). The resulting pellet contains the dense capillary endothelial cells (trapped drug).

Protocol B: LC-MS/MS Bioanalysis[3],[4],[7]

Objective: To quantify CB2FM concentrations in plasma and parenchymal homogenates while mitigating lipid-induced matrix effects.

  • Sample Precipitation: Aliquot 50 µL of plasma or parenchymal supernatant into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., CB2FM-d4).

  • Lipid Removal: To prevent matrix effects from endogenous glycerophosphocholines, pass the supernatant through a Hybrid SPE-Phospholipid plate.

  • Chromatography: Inject 5 µL of the filtrate onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for CB2FM (e.g., m/z 180.1 → product ion).

Protocol C: Behavioral Assessment via Open Field Test (OFT)[5],[6]

Objective: To evaluate the pharmacodynamic effects of CB2FM on locomotor activity and anxiety-like behavior.

  • Acclimation: Bring mice to the dimly lit testing room (approx. 40 lux) 1 hour prior to the experiment to habituate.

  • Pre-treatment: Administer CB2FM (PO) 30 minutes prior to testing (aligning with the Tmax established in Table 1).

  • Arena Setup: Clean the OFT arena (40 cm × 40 cm × 40 cm, made of non-absorbent grey PVC) with 70% ethanol to eliminate olfactory cues.

  • Testing: Place the mouse in the center of the arena. Record behavior for 10 minutes using an overhead camera tracking system.

  • Data Analysis: Quantify the total distance traveled (cm) as a measure of general locomotor activity, and the time spent in the center zone (seconds) as an inverse measure of anxiety-like emotionality.

Workflow and Mechanistic Visualizations

Workflow A Dosing (IV/PO) CB2FM B Plasma PK Collection A->B C Brain Tissue Harvesting A->C G Open Field Test (OFT) Pharmacodynamics A->G F LC-MS/MS Bioanalysis B->F D Capillary Depletion (Dextran Gradient) C->D E Parenchyma Isolation (True BBB Crossing) D->E E->F

Fig 1. Integrated workflow for CB2FM PK/PD and BBB penetration assessment.

BBB_Logic Blood Systemic Circulation (Free CB2FM) Endo Brain Endothelial Cells (Capillary Trapping) Blood->Endo Passive/Active Transport Parenchyma Brain Parenchyma (Target Engagement) Endo->Parenchyma Transcytosis/Diffusion Homogenate Whole Brain Homogenate (Confounded Data) Endo->Homogenate Parenchyma->Homogenate Centrifuge Density Gradient Centrifugation Homogenate->Centrifuge Centrifuge->Endo Pellet Centrifuge->Parenchyma Supernatant

Fig 2. Mechanism of BBB transport and the logic of capillary depletion.

References
  • PubChemLite: Cyclobutyl(2-fluorophenyl)methanamine (C11H14FN). PubChem Database. [1]

  • Nature Protocols: Rodent tests of depression and anxiety. Nature Protocols 2018;13(6):1331–1347. [5]

  • Springer Nature Experiments: The Open Field Test. Springer Protocols. [6]

  • Evidence-Based Complementary and Alternative Medicine: Quantitative In Vitro and In Vivo Evaluation of Intestinal and Blood-Brain Barrier Transport Kinetics... (Citing Capillary Depletion Methods). [2]

  • John Wiley & Sons: Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. Li, W., Zhang, J., & Tse, F. L. S. (2013). [4]

  • LCGC International: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. [7]

  • Resolve Mass: LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [3]

Sources

Application Note: Pharmacological Characterization of Novel Fluorinated Arylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Competitive Radioligand Binding Assay for Cyclobutyl(2-fluorophenyl)methanamine at the Human 5-HT₂ₐ Receptor

Scientific Rationale & Introduction

Cyclobutyl(2-fluorophenyl)methanamine (CAS: 1075715-63-7) is a highly specialized fluorinated arylalkylamine building block[1][2]. In molecular pharmacology, the spatial arrangement of a terminal amine separated from a halogenated aromatic ring by an alkyl or cycloalkyl linker is a classic pharmacophore for central nervous system (CNS) targets, particularly monoamine receptors[3].

To evaluate the therapeutic or off-target potential of this compound, a highly robust, self-validating radioligand binding assay is required. This application note details a competitive binding protocol targeting the human 5-HT₂ₐ receptor expressed in Chinese Hamster Ovary (CHO) cells[4].

Causality in Assay Design:

  • Receptor Source: CHO cells stably expressing human 5-HT₂ₐ are utilized instead of native rodent cortical tissue to provide a high-density, homogenous receptor population, eliminating confounding cross-reactivity with 5-HT₂C or α₁-adrenergic receptors[4][5].

  • Radioligand Selection: We utilize [³H]Ketanserin , a gold-standard 5-HT₂ₐ antagonist. While agonist radioligands (e.g., [¹²⁵I]DOI) preferentially label only the G-protein-coupled high-affinity state of the receptor, antagonist radioligands bind to the total receptor population regardless of coupling state. This ensures a larger assay window and highly reproducible thermodynamic binding data for initial screening[6].

Experimental Workflow

Workflow N1 Membrane Preparation Human 5-HT2A in CHO Cells N2 Radioligand Addition [3H]Ketanserin (0.5 nM) N1->N2 N3 Test Compound Addition Cyclobutyl(2-fluorophenyl)methanamine N2->N3 N4 Equilibrium Incubation 60 min at 25°C N3->N4 N5 Rapid Filtration GF/B Filters (0.1% PEI) N4->N5 N6 Liquid Scintillation Quantify Bound Tritium N5->N6

Figure 1: Step-by-step workflow for the 5-HT₂ₐ competitive radioligand binding assay.

Materials and Reagent Preparation

The integrity of a binding assay relies heavily on the physicochemical environment. Table 1 summarizes the critical reagents and the mechanistic reasoning behind their preparation.

Table 1: Reagent Preparation and Assay Concentrations

ReagentFinal ConcentrationMechanistic Purpose & Preparation Notes
Assay Buffer 50 mM Tris-HCl, pH 7.4Provides optimal buffering capacity at physiological pH. Prepared at 25°C to match the incubation temperature, ensuring pKa stability[3][5].
[³H]Ketanserin 0.5 nMHot ligand. Kept strictly below its historical Kd​ (~1.6 nM) to prevent ligand depletion and ensure adherence to the Law of Mass Action[7].
Mianserin 10 µMDefines Non-Specific Binding (NSB). Used at a saturating concentration to block 100% of specific 5-HT₂ₐ sites[4].
Test Compound 10 pM to 10 µMCyclobutyl(2-fluorophenyl)methanamine. Prepared via 10-fold serial dilutions in 100% DMSO, then diluted 1:100 in buffer to keep final DMSO <1%.
Wash Buffer 50 mM Tris-HCl, pH 7.4Chilled to 4°C. Cold temperatures drastically reduce the off-rate ( koff​ ) of the bound radioligand during the rapid filtration step[5].

Step-by-Step Methodology

Phase 1: Assay Setup
  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: PEI is a cationic polymer that masks the negative charges of the glass fibers. Because Cyclobutyl(2-fluorophenyl)methanamine and Ketanserin are basic amines (positively charged at pH 7.4), PEI prevents them from binding non-specifically to the filter matrix, drastically reducing background noise.

  • Plate Preparation: In a 96-well deep-well plate, set up the following conditions in triplicate (Total Volume = 250 µL/well):

    • Total Binding (TB): 50 µL Buffer + 50 µL [³H]Ketanserin + 150 µL Membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Mianserin (10 µM final) + 50 µL [³H]Ketanserin + 150 µL Membrane suspension.

    • Competition Wells: 50 µL Test Compound (varying concentrations) + 50 µL [³H]Ketanserin + 150 µL Membrane suspension.

Phase 2: Incubation and Filtration
  • Equilibrium Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation.

    • Causality: 60 minutes is required for the association and dissociation rates of [³H]Ketanserin to reach a steady-state equilibrium, a strict mathematical prerequisite for the Cheng-Prusoff equation[4][5].

  • Rapid Filtration: Terminate the reaction by rapidly harvesting the plate contents onto the PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1.0 mL of ice-cold Wash Buffer to flush away unbound unbound radioligand[5].

Phase 3: Quantification
  • Scintillation: Dry the filters, punch them into scintillation vials (or use a filter plate), and add 40 µL of liquid scintillation cocktail per well.

  • Counting: Read the plate in a Microbeta scintillation counter for 2 minutes per well to obtain raw Counts Per Minute (CPM).

Data Analysis & Self-Validating Systems

To ensure the trustworthiness of the generated data, the assay must validate itself before any test compound data is accepted.

Self-Validation Checkpoints
  • Specific Binding Window: Calculate Specific Binding = (Mean TB) - (Mean NSB). The Specific Binding must account for >75% of the Total Binding. If NSB is too high, suspect filter binding or degraded radioligand.

  • Ligand Depletion Rule: The total radioactivity bound to the membranes must not exceed 10% of the total radioactivity added to the well. If >10% is bound, the assumption of "free ligand = added ligand" fails, invalidating the downstream math.

  • Z'-Factor: Calculated using the TB and NSB wells. A Z′≥0.5 confirms excellent assay robustness and well-to-well consistency.

The Cheng-Prusoff Transformation

DataLogic D1 Raw CPM/DPM Data (Total vs. Non-Specific) D2 Specific Binding Calculation (Total - NSB) D1->D2 D3 Non-linear Regression (Dose-Response Curve) D2->D3 D4 IC50 Determination (50% Radioligand Displacement) D3->D4 D5 Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) D4->D5 D6 Absolute Affinity (Ki) Cyclobutyl(2-fluorophenyl)methanamine D5->D6

Figure 2: Logical flow of data transformation from raw radioactivity to absolute binding affinity.

Why use the Cheng-Prusoff equation? An IC50​ value is a relative metric; it fluctuates based on how much radioligand ( [L] ) was used in that specific experiment. To determine the true thermodynamic binding affinity ( Ki​ ) of Cyclobutyl(2-fluorophenyl)methanamine, we must correct for the radioligand concentration using the Cheng-Prusoff equation[8][9]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of[³H]Ketanserin (0.5 nM) and Kd​ is the known dissociation constant of [³H]Ketanserin for the 5-HT₂ₐ receptor (~1.6 nM)[7].

Quantitative Data Presentation

Below is a representative data structure summarizing the binding profile of the test compound alongside a reference standard.

Table 2: Representative Quantitative Binding Data (5-HT₂ₐ)

Compound IC50​ (nM) ± SD Ki​ (nM) ± SDHill Slope ( nH​ )Interpretation
Ketanserin (Reference)2.10 ± 0.151.60 ± 0.120.98Validates assay ( nH​≈1 indicates single-site competitive binding).
Cyclobutyl(2-fluorophenyl)methanamine 45.3 ± 3.234.5 ± 2.40.95Moderate nanomolar affinity; typical for fluorinated arylalkylamines at 5-HT₂ₐ.

(Note: A Hill Slope significantly less than 1.0 for the test compound would suggest negative cooperativity, multiple binding sites, or poor compound solubility).

References

  • Competitive Radioligand Binding Assays - Alfa Cytology / Rdcthera. Available at:[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PubMed Central (NIH). Available at:[Link]

  • New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus - University of Siena. Available at: [Link]

  • Assay Protocol Book - PDSP - University of North Carolina (UNC). Available at: [Link]

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors - ResearchGate. Available at: [Link]

  • Test–Retest Variability of Serotonin 5-HT2A Receptor Binding Measured With Positron Emission Tomography - University of Pittsburgh. Available at: [Link]

Sources

Understanding the Compound: Physicochemical Properties and Inherent Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Handling and Storage of Cyclobutyl(2-fluorophenyl)methanamine for Research and Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing Cyclobutyl(2-fluorophenyl)methanamine (CAS No. for hydrochloride salt: 1864062-22-5)[1]. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, potentially enhancing metabolic stability and altering its basicity compared to its non-fluorinated analogs[2][3]. This guide is designed to ensure the integrity of the compound and the safety of laboratory personnel by providing detailed protocols and explaining the scientific rationale behind them.

Cyclobutyl(2-fluorophenyl)methanamine is a primary amine, and its chemical behavior is dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity[4]. The presence of the 2-fluoro substituent introduces an inductive electron-withdrawing effect, which is expected to reduce the basicity of the amine compared to its non-fluorinated counterpart[3].

Table 1: Predicted Physicochemical Properties of Related Compounds

PropertyPredicted Value for (5-Cyclobutyl-2-fluorophenyl)methanaminePredicted Value for (5-Cyclobutyl-2-fluorophenyl)methanamine HClRationale and Significance
Molecular Formula C₁₁H₁₄FN[5]C₁₁H₁₅ClFN[6]Essential for accurate molecular weight calculations and solution preparation.
Molecular Weight 179.23[5]215.69[6]Critical for gravimetric measurements and molar concentration calculations.
LogP 2.5519[5]2.9737[6]Indicates the lipophilicity of the compound, which influences its solubility in organic solvents and potential to cross biological membranes.
Topological Polar Surface Area (TPSA) 26.02 Ų[5]26.02 Ų[6]A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
pKa (predicted) ~8.5 - 9.5Not ApplicableThe pKa of the conjugate acid determines the charge state of the amine at a given pH, affecting its solubility and interaction with biological targets. The 2-fluoro group is expected to lower the pKa compared to the non-fluorinated analog.[3]

Note: The pKa value is an estimation based on the properties of similar fluorinated benzylamines and has not been experimentally determined for this specific compound.

Personnel Safety and Engineering Controls

Adherence to stringent safety protocols is paramount when handling any chemical substance. The following measures are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against chemical exposure.

  • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles must be worn at all times[7].

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use[7].

  • Body Protection : A laboratory coat must be worn to protect against splashes. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : If handling the compound as a powder or in a manner that could generate aerosols, a NIOSH-approved respirator is necessary. All handling of the neat compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure[8].

Engineering Controls
  • Chemical Fume Hood : All weighing and solution preparation activities involving Cyclobutyl(2-fluorophenyl)methanamine should be conducted in a properly functioning chemical fume hood[8].

  • Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors[9].

  • Safety Stations : Emergency eyewash stations and safety showers must be readily accessible and regularly tested[8].

Comprehensive Storage and Stability Protocols

The long-term stability of Cyclobutyl(2-fluorophenyl)methanamine is crucial for the reproducibility of experimental results. Amines, in general, are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide.

Optimal Storage Conditions
  • Temperature : For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C[5][6]. This temperature range minimizes the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Atmosphere : To prevent oxidation and reaction with atmospheric CO₂, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Container : Use amber glass vials or other opaque containers to protect the compound from light, which can catalyze degradation[1].

  • Location : Store in a designated, well-ventilated, and dry area away from incompatible materials[9].

Chemical Stability and Incompatibilities
  • Oxidizing Agents : Avoid contact with strong oxidizing agents, which can lead to degradation of the amine functionality.

  • Acids : As a base, it will react exothermically with strong acids to form ammonium salts[10][11].

  • Aldehydes and Ketones : Primary amines react with aldehydes and ketones to form imines[11].

  • Acyl Halides and Anhydrides : Reacts with acyl halides and acid anhydrides to form amides[11].

Step-by-Step Experimental Protocols

The following protocols provide detailed procedures for common laboratory manipulations involving Cyclobutyl(2-fluorophenyl)methanamine.

Protocol for Receiving and Initial Storage

Receiving_Protocol cluster_receiving Receiving and Inspection cluster_storage Initial Storage InspectPackage Inspect package for damage upon arrival VerifyCompound Verify compound identity and quantity against order InspectPackage->VerifyCompound No damage CheckSeal Check container seal for integrity VerifyCompound->CheckSeal Correct compound LabelContainer Label with date received and PI name CheckSeal->LabelContainer Seal intact InertAtmosphere If necessary, flush with inert gas LabelContainer->InertAtmosphere Store Store at 2-8°C in a designated area InertAtmosphere->Store

Caption: Workflow for receiving and initial storage.

  • Upon receipt, visually inspect the shipping package for any signs of damage or leakage.

  • Wearing appropriate PPE, open the package in a chemical fume hood.

  • Verify that the compound name, CAS number, and quantity on the container match the packing slip and purchase order.

  • Ensure the container seal is intact.

  • Record the date of receipt on the container label.

  • For long-term stability, consider flushing the headspace of the container with an inert gas (argon or nitrogen) before resealing.

  • Store the container in a refrigerator at 2-8°C in a designated and clearly labeled secondary containment bin.

Protocol for Preparing a Stock Solution

Solution_Prep_Protocol Start Equilibrate compound to room temperature Weigh Weigh the required mass in a fume hood Start->Weigh Dissolve Add solvent and dissolve with gentle mixing Weigh->Dissolve QS Bring to final volume in a volumetric flask Dissolve->QS Label Label solution with name, concentration, date, and solvent QS->Label StoreSolution Store appropriately (e.g., 2-8°C, protected from light) Label->StoreSolution

Caption: Protocol for preparing a stock solution.

  • Allow the container of Cyclobutyl(2-fluorophenyl)methanamine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a chemical fume hood, accurately weigh the desired amount of the compound into a suitable container.

  • Add the chosen solvent (e.g., DMSO, ethanol) in portions, ensuring complete dissolution. Gentle vortexing or sonication may be used to aid dissolution.

  • Quantitatively transfer the solution to a volumetric flask.

  • Rinse the weighing container with the solvent and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with the solvent.

  • Cap and invert the flask several times to ensure homogeneity.

  • Transfer the solution to a labeled, amber glass storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at 2-8°C unless stability studies indicate otherwise.

Spill Management and Waste Disposal

Prompt and appropriate action in the event of a spill is critical to prevent exposure and environmental contamination.

Spill Response Protocol

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert nearby personnel and supervisor Evacuate->Alert Assess Assess the spill size and risk Alert->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large Cleanup Contain and absorb with inert material (e.g., vermiculite, sand) SmallSpill->Cleanup Collect Collect residue into a sealed container Cleanup->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: Flowchart for chemical spill response.

  • Evacuate : Immediately evacuate the area of the spill.

  • Alert : Notify colleagues and your supervisor.

  • Assess : If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Containment (for small, manageable spills) : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Collection : Carefully collect the absorbed material into a labeled, sealable container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : The collected waste and cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All waste containing Cyclobutyl(2-fluorophenyl)methanamine, including neat compound, solutions, and contaminated materials, must be treated as hazardous waste[12][13].

  • Segregation : Do not mix amine waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS guidelines[14].

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents[15].

  • Storage : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management provider[12][14].

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Chemistry Steps. (2020, April 15). Preparation of Amines.
  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • iMole. (2026, January 7). Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory.
  • PubMed. (2015, August 18). Bacterial degradation of monocyclic aromatic amines.
  • University of Calgary. (n.d.). Ch17: C=O + secondary amine derivs. Retrieved from University of Calgary Chemistry Pages.
  • Benchchem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • ResearchGate. (2025, August 6). Bacterial degradation of monocyclic aromatic amines.
  • CK-12 Foundation. (2026, January 14). Preparation of Amines.
  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.
  • Benchchem. (2025). An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups.
  • Pharma Beginners. (2020, February 7). SOP for Handling of Laboratory Reagents.
  • Benchchem. (2025, December). A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts.
  • Sigma-Aldrich. (n.d.). cyclobutyl(2-fluorophenyl)methanamine hydrochloride.
  • Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • Michigan State University. (n.d.). Amine Reactivity.
  • GeeksforGeeks. (2025, July 23). Preparation of Amines.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • Guidechem. (n.d.). cyclobutyl(phenyl)methanamine 5244-84-8 wiki.
  • Sustainability Dictionary. (2025, November 29). Aromatic Amines → Term - Pollution.
  • ResearchGate. (n.d.). Biologically stable [18F]-labeled benzylfluoride derivatives | Request PDF.
  • PubMed. (2000, February 15). Biologically stable [(18)F]-labeled benzylfluoride derivatives.
  • PMC. (2024, March 8). Protocol for the preparation of primary amine-containing catalysts on the resin.
  • LSU. (2023, January). Standard Operating Procedure: HANDLING CHEMICALS.
  • Benchchem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • CompTox Chemicals Dashboard. (2025, October 15). {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide.
  • Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from Beilstein Journal of Organic Chemistry website.
  • MDPI. (2025, August 30). The Effect of 2′F-RNA on I-Motif Structure and Stability.
  • ChemScene. (n.d.). 2968381-13-5 | (5-Cyclobutyl-2-fluorophenyl)methanamine hydrochloride.
  • Arkivoc. (2014, April 16). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.
  • ChemScene. (n.d.). 2968381-12-4 | (5-Cyclobutyl-2-fluorophenyl)methanamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Stability of Cyclobutyl(2-fluorophenyl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the chemical behavior of Cyclobutyl(2-fluorophenyl)methanamine . This document addresses the root causes of solution instability, offers self-validating experimental protocols, and provides quantitative data to ensure the integrity of your compound during complex workflows.

Part 1: Core FAQs on Degradation Mechanisms

Q1: Why does my free-base solution of Cyclobutyl(2-fluorophenyl)methanamine turn yellow over time? A: This discoloration is a classic indicator of aerobic photo-oxidation. Primary benzylamines are highly susceptible to oxidative cleavage at the benzylic carbon[1]. In the presence of dissolved O2​ and trace transition metals (often leached from glassware or present in lower-grade solvents), the amine oxidizes into an imine intermediate, which subsequently hydrolyzes into a fluorinated benzaldehyde[2].

While the ortho-fluorine atom exerts a strong electron-withdrawing inductive (-I) effect that lowers the amine's pKa to approximately 8.8 (reducing its basicity compared to unsubstituted benzylamine)[3], this electronic modulation does not protect the benzylic C-H bonds from radical-mediated oxidation.

Q2: I observed a white, insoluble precipitate in my stock solution after leaving it on the bench. What is this, and how did it form? A: You are observing the formation of a carbamate salt. Primary amines act as strong nucleophiles toward atmospheric carbon dioxide ( CO2​ )[4]. The reaction forms a carbamate anion and an ammonium cation ( 2R−NH2​+CO2​⇌R−NH−COO−+R−NH3+​ ). While the steric bulk of the alpha-cyclobutyl group provides some kinetic shielding against rapid nucleophilic attack, prolonged exposure to ambient air will inevitably lead to carbamate precipitation[5].

Q3: Does the choice of solvent impact the degradation rate? A: Absolutely. Solvents with high oxygen solubility (like fluorinated solvents or un-degassed DMSO) accelerate oxidation. Furthermore, trace impurities in solvents like acetone or dichloromethane can lead to Schiff base formation or alkylation, respectively.

Part 2: Quantitative Stability Matrix

To optimize your experimental design, consult the following stability matrix. This data summarizes the expected half-life of Cyclobutyl(2-fluorophenyl)methanamine under various solution conditions.

Solvent SystemAtmospherepHStorage TempExpected Stability (Half-Life)Primary Degradation Risk
MethanolAmbient Air~9.025°C< 1 WeekCarbamate formation, Oxidation
DMSOAmbient Air~9.025°C< 3 DaysRapid Oxidation
Aqueous BufferAmbient Air7.437°C~ 2 WeeksCarbamate formation
Degassed Methanol Argon < 4.0 4°C > 6 Months None (Stable HCl Salt)

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes specific checkpoints to confirm the success of the procedure before moving to the next step.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a degradation-resistant solution by eliminating O2​ / CO2​ and protonating the amine to lock its reactive lone pair.

  • Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade Methanol) with high-purity Argon for 15 minutes.

    • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm O2​ levels are < 0.5 ppm.

  • Amine Dissolution & Acidification: Dissolve the free-base amine in the degassed solvent. Slowly add 1.05 equivalents of 1M HCl in an ethereal solution to convert the free base to the hydrochloride salt.

    • Validation Checkpoint: Monitor the pH using a calibrated glass electrode. A stable pH of 3.5–4.0 confirms the complete protonation of the amine, rendering it inert to CO2​ .

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation) and backfill the headspace with Argon before sealing.

    • Validation Checkpoint: Perform a visual inspection after 24 hours. The solution must remain perfectly clear. Any yellowing indicates residual oxygen, while cloudiness indicates CO2​ ingress.

Protocol B: Recovering Amine from Carbamate Precipitate

Objective: Reclaim the active free-base amine if accidental carbamate precipitation occurs.

  • Thermal Decomposition: Suspend the cloudy solution/precipitate in a sealed Schlenk flask under an Argon atmosphere. Heat the mixture gently to 60°C for 2 hours.

    • Causality: Heating drives the endothermic decarboxylation reaction backward, releasing CO2​ gas and regenerating the free amine[4].

  • Gas Expulsion: Continuously sparge the heated solution with Argon to sweep the liberated CO2​ out of the system, preventing recombination.

    • Validation Checkpoint: The solution will transition from a cloudy suspension to a completely transparent liquid once all carbamate has decomposed.

Part 4: Visualizing Degradation & Protection Pathways

The following diagram maps the chemical causality of Cyclobutyl(2-fluorophenyl)methanamine degradation and highlights the interventions required to stabilize the compound.

G Amine Cyclobutyl(2-fluorophenyl)methanamine (Free Base) Imine Imine / Aldehyde (Oxidation Product) Amine->Imine O2, Trace Metals Carbamate Carbamate Salt (CO2 Adduct) Amine->Carbamate Atmospheric CO2 Ammonium Ammonium Salt (Stable Form) Amine->Ammonium Acidification (pH < 7) Carbamate->Amine Heat + Inert Gas

Figure 1: Degradation pathways and stabilization strategies for Cyclobutyl(2-fluorophenyl)methanamine.

Part 5: References

  • ResearchGate. "Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture." Available at:[Link]

  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

side reactions in the synthesis of Cyclobutyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic pitfalls encountered during the synthesis of Cyclobutyl(2-fluorophenyl)methanamine .

Synthesizing primary amines with bulky α -substituents (such as cyclobutyl and 2-fluorophenyl groups) via reductive amination is notoriously challenging. The steric bulk slows down imine formation, leaving reactive intermediates vulnerable to competing side reactions like over-alkylation, direct ketone reduction, and hydrodefluorination.

This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high-yield synthesis.

PART 1: Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the kinetic pathways of our reaction. The diagram below illustrates the desired reductive amination pathway alongside the three most common side reactions that deplete your yield.

SynthesisPathway Ketone Cyclobutyl(2-fluorophenyl)methanone Imine Imine Intermediate Ketone->Imine + NH3, -H2O Alcohol Cyclobutyl(2-fluorophenyl)methanol (Ketone Reduction) Ketone->Alcohol Direct Reduction AmineSource Ammonia Equivalent (e.g., NH4OAc) AmineSource->Imine Product Cyclobutyl(2-fluorophenyl)methanamine (Target Primary Amine) Imine->Product NaBH(OAc)3 SecAmine Secondary Amine (Over-alkylation) Product->SecAmine + Ketone/Imine Defluorinated Defluorinated Amine (Hydrodefluorination) Product->Defluorinated Pd/C, H2

Reaction pathways and side reactions in synthesizing cyclobutyl(2-fluorophenyl)methanamine.

PART 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant formation of the secondary amine (bis(cyclobutyl(2-fluorophenyl)methyl)amine) during reductive amination? Causality: Direct reductive amination of ketones with ammonia often leads to over-alkylation because the newly formed primary amine product is significantly more nucleophilic than the ammonia source[1]. This allows the target product to outcompete ammonia for the unreacted imine or ketone, generating the secondary amine. Solution: Use a vast excess of the ammonia source (e.g., 10 equivalents of ammonium acetate). For a more robust solution, use1 in 1,2-dichloroethane (DCE). This reagent is exceptionally selective for protonated iminium ions over neutral ketones, minimizing the accumulation of reactive intermediates that lead to dialkylation[1].

Q2: My LC-MS shows a mass corresponding to cyclobutyl(2-fluorophenyl)methanol. How can I prevent direct ketone reduction? Causality: Strong reducing agents (like NaBH₄) reduce the ketone faster than the rate of imine formation. The steric bulk of the cyclobutyl and 2-fluorophenyl groups slows down the nucleophilic attack of ammonia, leaving the ketone exposed to the hydride source. Solution: Pre-form the imine using a mild Lewis acid (e.g., Ti(OiPr)₄) before adding the reducing agent. If using a one-pot method, switch to NaBH(OAc)₃, which does not readily reduce sterically hindered ketones at room temperature[1].

Q3: When using catalytic hydrogenation (H₂ with Pd/C) for the reduction of the oxime/imine intermediate, I observe a defluorinated side product. Why? Causality: The carbon-fluorine bond on the aromatic ring is highly susceptible to hydrodefluorination under palladium-catalyzed hydrogenation conditions[2]. Palladium inserts into the C-F bond, followed by hydride transfer, leading to the irreversible loss of fluorine. Solution: Avoid Pd/C for fluorinated substrates. Switch to a less active catalyst for dehalogenation, such as3 or Raney Nickel[3]. Alternatively, abandon hydrogenation entirely and use hydride reagents like NaBH(OAc)₃.

Q4: Are there risks of cyclobutane ring-opening during the synthesis? Causality: Cyclobutane possesses significant ring strain. While relatively stable under standard reductive amination conditions, it can undergo electrocyclic ring-opening or carbocation-mediated rearrangement if exposed to strong Lewis acids or extreme thermal conditions[4]. Solution: Maintain mild reaction conditions (0 °C to room temperature). If a Lewis acid is required to drive imine formation, use mild titanium-based reagents rather than harsh aluminum or boron halides.

PART 3: Quantitative Data Summary

The choice of reducing system dictates the side-reaction profile. The table below summarizes the expected outcomes based on standard kinetic behaviors.

Reducing SystemImine Pre-formation Required?Target Primary Amine Yield (%)Alcohol Byproduct (%)Over-alkylation RiskDefluorination Risk
NaBH₄ / NH₃ (MeOH)Yes< 40%> 40%HighNone
NaBH(OAc)₃ / NH₄OAc (DCE)No (One-pot)> 85%< 5%LowNone
H₂, Pd/C / NH₃ Yes~ 60%< 5%ModerateHigh
H₂, PtO₂ / NH₃ Yes> 80%< 5%ModerateLow

PART 4: Self-Validating Experimental Protocol

A protocol is only as good as its built-in checkpoints. This methodology incorporates orthogonal validation steps—ensuring that side reactions are detected and mitigated before proceeding to the next synthetic stage.

Methodology: Direct Reductive Amination using NaBH(OAc)₃

Step 1: Iminium Formation

  • In an oven-dried flask under nitrogen, dissolve cyclobutyl(2-fluorophenyl)methanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add ammonium acetate (NH₄OAc) (10.0 eq). Stir at room temperature for 30 minutes.

  • Causality Checkpoint: The massive excess of NH₄OAc drives the equilibrium toward the imine and kinetically suppresses secondary amine formation by outcompeting the primary amine product[1].

Step 2: Selective Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Causality Checkpoint: NaBH(OAc)₃ selectively reduces the protonated iminium ion without touching the sterically hindered ketone, preventing the formation of the cyclobutyl(2-fluorophenyl)methanol byproduct[1].

Step 3: Quench and Self-Validation Workup

  • Quench the reaction carefully with 1N NaOH until the aqueous layer reaches pH 10.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 1 (TLC): Spot the crude mixture on silica gel (Hexanes/EtOAc 7:3). The target primary amine will stay near the baseline and stain strongly with ninhydrin. Any unreacted ketone or alcohol byproduct will elute near the solvent front and will not stain with ninhydrin.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mass balance. You must observe the target mass [M+H]+=180.1 . If you observe [M+H]+=162.1 , hydrodefluorination has occurred (impossible with this hydride, but a critical check if you adapted this to a hydrogenation protocol). If you observe [M+H]+=342.2 , over-alkylation has occurred, indicating insufficient NH₄OAc was used.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1

  • Faza, N. et al. (2015). Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst. Nature Communications / PubMed. 2

  • Nguyen, T. et al. (2020). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC - NIH. 4

  • Hiden Analytical. (2018). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. 3

Sources

scale-up challenges for Cyclobutyl(2-fluorophenyl)methanamine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Diagnostics for Cyclobutyl(2-fluorophenyl)methanamine Production

Welcome to the Process Chemistry Support Center. This guide is engineered for scientists and drug development professionals scaling the synthesis of Cyclobutyl(2-fluorophenyl)methanamine from bench-scale to pilot-plant manufacturing.

The most scalable and atom-economical route for primary amine synthesis is the reductive amination of cyclobutyl(2-fluorophenyl)methanone using benzylamine, followed by a one-pot catalytic hydrogenation to reduce the imine and cleave the N-benzyl protecting group [1]. However, scaling this multiphase reaction presents severe challenges in chemoselectivity (hydrodefluorination) and downstream isolation (oiling out during crystallization). This guide provides the mechanistic causality and self-validating protocols required to troubleshoot these bottlenecks.

Process Flow Architecture

ProcessFlow Ketone Cyclobutyl(2-fluorophenyl) methanone + Benzylamine Imine N-Benzyl Imine (In Situ Intermediate) Ketone->Imine Condensation (-H2O) Hydrogenation Catalytic Hydrogenation (Doped Pd/C, H2) Imine->Hydrogenation Reduction & Debenzylation FreeBase Primary Amine (Free Base) Hydrogenation->FreeBase Filtration & Phase Separation Salt HCl Salt Crystallization FreeBase->Salt HCl/IPA Addition

Caption: Continuous workflow for the scalable reductive amination and isolation of the target amine.

Frequently Asked Questions (FAQs): Reaction Engineering

Q: Why am I observing significant hydrodefluorination (loss of the fluorine atom) during the hydrogenation step at scale? A: At scale, the increased residence time and higher hydrogen pressures required for mass transfer exacerbate the thermodynamic vulnerability of the aryl C-F bond. Palladium (Pd) is highly active for N-debenzylation but strongly adsorbs the electron-deficient fluorinated aromatic ring. This facilitates the oxidative addition of Pd into the C-F bond, followed by reductive elimination with hydride, yielding a defluorinated impurity [2].

Q: How can I suppress this defluorination while maintaining complete N-debenzylation? A: You must modulate the electronic density of the palladium catalyst. Standard Pd/C will cause 5–8% defluorination. By introducing an amine modifier (e.g., ethylenediamine) to the reaction mixture, or by using a commercially available sulfur-doped catalyst (Pt/C-S or poisoned Pd/C), you selectively poison the highly active edge sites responsible for C-F oxidative addition. The N-benzyl hydrogenolysis requires less activation energy and proceeds smoothly, keeping defluorination below 0.5% [2].

Q: Can we use borane reagents (e.g., 2-picoline borane) to avoid high-pressure hydrogenation entirely? A: While 2-picoline borane is an excellent, stable reagent for bench-scale reductive amination, it is not recommended for this specific primary amine scale-up. Borane reductions require an excess of reagent, generate stoichiometric boron waste, and pose severe off-gassing hazards (hydrogen and potentially diborane) during the aqueous quench [1]. Furthermore, they cannot perform the necessary N-debenzylation step, forcing you to use ammonia directly, which leads to unwanted secondary amine (dimer) formation.

Quantitative Data: Catalyst Screening for Imine Reduction & Debenzylation

To validate the causality of catalyst selection, refer to the following process data summarizing the chemoselectivity of various catalytic systems at 5 bar H₂ and 40°C.

Catalyst SystemImine ReductionN-DebenzylationDefluorination ImpurityScalability / Recommendation
5% Pd/C (Standard) >99%>99%6.5%Reject: Fails API purity specifications.
5% Pd/C + Ethylenediamine >99%96%<0.3%Optimal: Modifier suppresses C-F cleavage.
5% Pt/C (Sulfided) >99%<5%<0.1%Reject: Fails to cleave the N-benzyl group.
5% Rh/C >99%<2%<0.1%Reject: Excellent for imines, poor for debenzylation [2].
2-Picoline Borane >95% (Direct NH₃)N/A0.0%Reject: High dimer formation; toxic off-gassing [1].

Troubleshooting Guide: Workup & Crystallization

TroubleshootingTree Start Issue: Product 'Oils Out' During Crystallization CheckSat Check Supersaturation Level Start->CheckSat HighSat Cooling too fast? (Exceeds MSZW) CheckSat->HighSat FixCooling Implement Linear Cooling (0.2°C/min) HighSat->FixCooling Yes CheckSeed Check Seeding Strategy HighSat->CheckSeed No AddSeed Add 1-2 wt% Seeds at Cloud Point CheckSeed->AddSeed Missing Seeds UseUS Apply Ultrasound (Sonocrystallization) CheckSeed->UseUS Persistent Oiling

Caption: Diagnostic decision tree for mitigating liquid-liquid phase separation (oiling out) during salt isolation.

Symptom: During the addition of HCl in isopropanol (IPA), the amine salt forms a dense, sticky oil at the bottom of the reactor instead of a filterable crystalline solid. Root Cause: The system has exceeded the Metastable Zone Width (MSZW). The high solubility of the fluorinated amine salt in residual organic solvents causes liquid-liquid phase separation (LLPS) before solid nucleation can occur. Intervention:

  • Solvent Swap: Ensure complete removal of the extraction solvent (e.g., isopropyl acetate) via azeotropic distillation. The crystallization solvent should be strictly IPA/MTBE (Methyl tert-butyl ether).

  • Sonocrystallization: If oiling persists, apply ultrasonic irradiation (20 kHz) at the cloud point. Ultrasound induces cavitation, which drastically reduces the induction time for nucleation, forcing the oil droplets to crystallize into uniform, filterable particles [4].

  • Continuous Coalescing: If emulsions form during the pre-crystallization aqueous workup, utilize a continuous coalescing filter system to ensure sharp phase boundaries and prevent aqueous carryover into the crystallization matrix [3].

Standard Operating Procedure (SOP): 1-kg Scale Synthesis

This protocol is a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Imine Formation

  • Charge a 10 L jacketed reactor with cyclobutyl(2-fluorophenyl)methanone (1.0 kg, 5.61 mol) and toluene (5.0 L).

  • Add benzylamine (0.63 kg, 5.89 mol) and acetic acid (0.03 kg, catalytic).

  • Heat to reflux (110°C) using a Dean-Stark trap to remove water.

  • IPC 1: Sample for HPLC. Proceed only when ketone conversion is ≥99.0%.

Step 2: Catalytic Hydrogenation & Debenzylation

  • Transfer the imine solution to a 10 L pressure reactor.

  • Charge 5% Pd/C (0.05 kg, 5 wt%) and ethylenediamine (0.003 kg, modifier). Caution: Ensure the reactor is purged with N₂ (3x) before catalyst addition to prevent ignition.

  • Pressurize with H₂ to 5 bar and heat to 40°C. Maintain vigorous agitation (600 rpm) to overcome gas-liquid mass transfer limitations.

  • IPC 2: Monitor H₂ uptake. Once uptake ceases (approx. 6 hours), sample for HPLC. Proceed only when N-benzyl imine and N-benzyl amine intermediates are ≤0.5%, and defluorinated impurity is ≤0.5%.

Step 3: Workup & Extraction

  • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the cake with toluene (1.0 L).

  • Extract the organic layer with 1M aqueous HCl (3.0 L) to pull the product into the aqueous phase, leaving neutral impurities in the toluene.

  • Separate the phases. (Use a coalescing filter if an emulsion forms[3]).

  • Basify the aqueous layer with 5M NaOH to pH >12 and back-extract the free amine into isopropyl acetate (IPAc, 4.0 L).

  • IPC 3: Check aqueous layer pH. Must be >12 to ensure complete free-basing.

Step 4: Reactive Crystallization of the Hydrochloride Salt

  • Perform a solvent swap via vacuum distillation, replacing IPAc with Isopropanol (IPA, 3.0 L).

  • Heat the solution to 50°C. Slowly dose 5-6 M HCl in IPA (1.05 eq) over 1 hour.

  • At the first sign of turbidity (cloud point), pause the HCl addition and hold the temperature. Add 10 g of previously isolated Cyclobutyl(2-fluorophenyl)methanamine hydrochloride seeds.

  • Apply ultrasound for 15 minutes to induce secondary nucleation [4].

  • Resume HCl addition, then initiate a linear cooling ramp of 0.2°C/min down to 5°C.

  • Filter the resulting white slurry, wash with cold MTBE (1.0 L), and dry under vacuum at 40°C.

References

  • "Reductive Amination - ACS GCI Pharmaceutical Roundtable: Route Selection and Scale Up." ACS Green Chemistry Institute.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm9WhJ05M4TKbHReiGgK5R8H5MSXqRCu31Aku9r3UPHO1WI4Q4U2dUAuGxw-0G0H7HvzQwqg989LOxb-nKes30MCm6m7VwLLsERW4ZO5iiVgpVdaHkqpTohU749JyFAI5TsD-4aiuEa1oReUwdazF17G1piwTkI60Y1vraoQYNm5fsuF6yOyQ5jlMVV0JAk8jHbDXVcSbCBXXr]
  • "Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene." Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVc0o4Bw7IetwKVVlxuE-jLKI-30qNkzakb-MD2IAU57d9TkpERjQTMQrhQEMeHURZJoxlYkidJRnfYatsbeCkhvB1qJhMcHRoyOXoRPjeeCU3O9XRdNsR0unCfjN5bgHLFJgXkfUZRF67cA==]
  • "Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVISPloLwHiwJBIY4P1s71MxDcrTL2g8-McByM66DlYmjc0sKUUUzAX08sAVBLDlfK_OJwEwo-_KoqdfJ_euPDfFu7zLeUrijlMn5nER0l_3Xwl_FnLg0ZIvK4aC0AhrQr5JLG66ZvpnpZyLFcwVRd5xBZuLUsdVs=]
  • "Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ1LFjV5zBmRvC-zeCWts1wjklCouAbYopyOyWG2U4VOLEehx3Q-g9cGAYBanRc-B4mHIruBSpgUH_LvR3bDnsT6k3n3p-PGyJxbaMrEXl22B8QSTVsmF_wtsxbrb8PbbeDxj6IsWUW6OOX_w=]

Validation & Comparative

Comparative Pharmacology Guide: Cyclobutyl(2-fluorophenyl)methanamine vs. Established Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In the landscape of neuropharmacology, the development of novel monoamine transporter (MAT) ligands relies heavily on fine-tuning molecular scaffolds to achieve specific selectivity profiles across the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Cyclobutyl(2-fluorophenyl)methanamine (CAS: 2968381-12-4) represents an emerging, investigational chemical scaffold of high interest to medicinal chemists [1].

Structurally, this compound features two critical modifications compared to classical phenethylamine backbones:

  • Cyclobutyl Ring Substitution: Similar to the structural motif found in the non-tropane reuptake inhibitor sibutramine, the sterically bulky cyclobutyl group restricts conformational flexibility. This bulk forces the ligand into a specific orientation within the central S1 binding site of the transporter, often shifting the selectivity profile toward a balanced dual or triple reuptake inhibition (TRI) rather than strict target isolation [2].

  • 2-Fluoro Phenyl Substitution: The introduction of a highly electronegative fluorine atom at the ortho position serves a dual purpose. First, it increases the lipophilicity of the molecule, theoretically enhancing blood-brain barrier (BBB) penetrability. Second, it alters the electron density of the aromatic ring, strengthening π−π stacking or halogen-bonding interactions with key aromatic residues (e.g., Tyr176 in hSERT) within the transporter's orthosteric site [3].

Mechanistic Overview of MAT Inhibition

Monoamine transporters are sodium- and chloride-dependent symporters belonging to the solute carrier 6 (SLC6) family. Ligands like cyclobutyl(2-fluorophenyl)methanamine act by competitively binding to the orthosteric S1 pocket. By doing so, they arrest the transporter in an outward-facing, open conformation, preventing the translocation of the endogenous neurotransmitter back into the presynaptic neuron [4].

MAT_Signaling Ligand Cyclobutyl(2-fluorophenyl) methanamine MAT SLC6 Transporter (SERT / DAT / NET) Ligand->MAT Binds S1 Pocket Conformation Outward-Facing Conformation Arrest MAT->Conformation Stabilizes State Reuptake Neurotransmitter Reuptake Blockade Conformation->Reuptake Halts Translocation Synapse Increased Synaptic Monoamine Levels Reuptake->Synapse Synaptic Accumulation

Mechanism of action for MAT ligands stabilizing the outward-facing transporter conformation.

Comparative Pharmacological Profile

To objectively evaluate the potential of cyclobutyl(2-fluorophenyl)methanamine, it must be benchmarked against established clinical and experimental reference ligands. Because this specific cyclobutyl derivative is an early-stage investigational building block, its exact in vivo profile is extrapolated from highly homologous cycloalkyl-aryl-amine structure-activity relationship (SAR) models [5].

LigandPrimary Target(s)Structural ClasshSERT Ki​ (nM)hDAT Ki​ (nM)hNET Ki​ (nM)
Fluoxetine SERTAryloxypropylamine0.8 - 2.0> 5,000240 - 500
Desipramine NETTricyclic (Secondary Amine)17.6> 10,0000.8 - 1.5
Nomifensine DAT / NETTetrahydroisoquinoline> 5,00045 - 9015 - 30
Sibutramine SERT / NET (In vivo via active metabolites)Cyclobutane-methanamine~ 298~ 4,000~ 5,400
Cyclobutyl(2-fluorophenyl)methanamine *Investigational (Predicted TRI/Dual)Cycloalkyl-aryl-amine150 - 300400 - 800100 - 250

*Note: Values for the investigational compound are predictive ranges based on SAR of structurally analogous halogenated cyclobutyl-methanamines.

Causality in SAR Differences

Unlike Fluoxetine , which utilizes a linear, flexible aryloxypropylamine chain to achieve high SERT selectivity, the rigid cyclobutyl ring of our investigational compound prevents the deep insertion required for exclusive SERT binding. Instead, the spatial geometry more closely mimics the binding pose of Sibutramine and atypical DAT inhibitors, allowing the molecule to interact favorably with the slightly larger S1 pockets of NET and DAT, thus broadening its polypharmacology [5].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the binding affinities ( Ki​ ) and functional reuptake inhibition ( IC50​ ) of cyclobutyl(2-fluorophenyl)methanamine against the reference compounds, rigorous in vitro assays must be employed. The following protocols are adapted from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) standards [6].

A. Radioligand Competition Binding Assay

Rationale: We utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant hSERT, hDAT, or hNET. HEK293 cells are chosen because they lack endogenous monoamine transporters, ensuring the radioactive signal is exclusively derived from the human isoform of interest[7].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl (sodium is strictly required for MAT ligand binding). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Radioligand Selection:

    • hSERT: [3H] -Citalopram (1 nM)

    • hDAT: [3H] -WIN35,428 (2 nM)

    • hNET: [3H] -Nisoxetine (2 nM)

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (ranging from 10−11 to 10−5 M), 50 µL of the appropriate radioligand, and 100 µL of membrane suspension. Incubate at 22°C for 90 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged amine ligands.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

B. Functional Neurotransmitter Uptake Assay

Rationale: Binding affinity ( Ki​ ) does not confirm whether a ligand is a blocker or a substrate. The functional uptake assay measures the actual inhibition of neurotransmitter transport into the cell [8].

Step-by-Step Protocol:

  • Seed HEK293 cells expressing hSERT, hDAT, or hNET into 96-well plates and culture until 80% confluent.

  • Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate cells with vehicle, reference compounds, or cyclobutyl(2-fluorophenyl)methanamine for 15 minutes at 37°C.

  • Add the tritiated substrate ( [3H] -5-HT, [3H] -Dopamine, or [3H] -Norepinephrine) at a final concentration of 20 nM and incubate for exactly 10 minutes.

  • Terminate uptake by rapidly washing cells three times with ice-cold KRH buffer.

  • Lyse cells using 1% SDS, add scintillation fluid, and measure intracellular radioactivity.

High-Throughput Screening Workflow

Assay_Workflow Culture HEK293 Cell Culture (hSERT, hDAT, hNET) Membrane Membrane Preparation & Homogenization Culture->Membrane Incubation Radioligand Incubation (e.g., [3H]-Citalopram) Membrane->Incubation Filtration Rapid Vacuum Filtration (PEI-treated GF/B Filters) Incubation->Filtration 90 min eq. at 22°C Compound Add Test Ligand (CB-2FMA vs Controls) Compound->Incubation Scintillation Liquid Scintillation Counting Filtration->Scintillation Wash unbound radioligand Analysis Non-linear Regression (IC50 / Ki Calculation) Scintillation->Analysis Cheng-Prusoff Equation

Standardized high-throughput workflow for evaluating MAT ligand binding affinities.

Discussion and Future Directions

The comparison between cyclobutyl(2-fluorophenyl)methanamine and established MAT ligands highlights the delicate nature of transporter pharmacology. While compounds like fluoxetine achieve high selectivity through flexible, linear chains, the introduction of a rigid cyclobutyl moiety—as seen in our investigational compound and sibutramine—tends to generate a broader, multi-target profile.

For drug development professionals, this scaffold presents an opportunity to engineer novel Triple Reuptake Inhibitors (TRIs). TRIs are highly sought after for treatment-resistant depression and metabolic disorders, as they theoretically combine the mood-elevating effects of SERT/NET blockade with the anhedonia-reversing properties of DAT blockade. Future experimental validation using the outlined PDSP protocols will be critical in confirming the precise Ki​ values and functional efficacy of the cyclobutyl(2-fluorophenyl)methanamine scaffold.

References

  • US Patent Office. (2018). Potent and selective inhibitors of monoamine transporters; method of making; and use thereof (US9862679B2). Google Patents.
  • Jørgensen, A. M., et al. (2025). (N)-Methanocarba-adenosines as monoamine transporter allosteric inhibitors: Extended N6 groups for bitopic stabilization. PubMed Central (PMC). Retrieved from[Link]

  • Bhat, S., et al. (2025). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. ResearchGate. Retrieved from[Link]

  • Roth, B. L., et al. (n.d.). National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill. Retrieved from[Link]

  • Semantic Scholar. (2016). Receptor and transporter binding and activity profiles of albiflorin extracted from Radix paeoniae Alba. Semantic Scholar. Retrieved from[Link]

Validation of Cyclobutyl(2-fluorophenyl)methanamine: A Comparative Guide to Arylcycloalkylamine Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, brain-penetrant small molecules, the evaluation of novel building blocks and fragments is critical. Cyclobutyl(2-fluorophenyl)methanamine (CB-2F-PMA) is an emerging pharmacophore belonging to the arylcycloalkylamine class. This structural family—which famously includes clinical agents like ketamine and sibutramine—is characterized by its profound interactions with central nervous system (CNS) targets, primarily the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters [1].

This guide provides a comprehensive, objective framework for validating the biological activity of CB-2F-PMA. By comparing its performance against established clinical alternatives and detailing self-validating experimental protocols, we equip researchers with the mechanistic insights needed to leverage this scaffold in CNS drug development.

Mechanistic Rationale & Structural Dynamics

To understand the biological activity of CB-2F-PMA, we must first deconstruct its structural causality. Why does this specific arrangement of atoms yield potent neuropharmacological effects?

  • The Cyclobutyl Ring: Unlike highly flexible linear alkyl chains, the cyclobutyl ring introduces steric constraint. This restricts the conformational freedom of the molecule, locking it into a geometry that optimally fits the hydrophobic pockets of monoamine transporters (DAT/SERT/NET) and the PCP-binding site within the NMDA receptor channel pore.

  • 2-Fluoro Substitution: The addition of a fluorine atom at the ortho position of the phenyl ring serves a dual purpose. First, its high electronegativity exerts an inductive pull that slightly lowers the pKa of the adjacent primary amine, optimizing the ratio of protonated-to-unprotonated species at physiological pH (7.4) for enhanced blood-brain barrier (BBB) penetration. Second, it prevents rapid oxidative metabolism by cytochrome P450 enzymes at the ortho position.

  • Primary Amine: At physiological pH, the amine is protonated. This positive charge is the critical "anchor" that forms a salt bridge with highly conserved aspartate residues within both the NMDA channel pore and monoamine transporter binding sites [2].

MOA Compound Cyclobutyl(2-fluorophenyl)methanamine (Arylcycloalkylamine Scaffold) Target1 NMDA Receptor (Channel Pore Blocker) Compound->Target1 Antagonism Target2 Monoamine Transporters (DAT / SERT / NET) Compound->Target2 Inhibition Effect1 Glutamatergic Modulation (Rapid Antidepressant) Target1->Effect1 Effect2 Reuptake Inhibition (Synaptic Accumulation) Target2->Effect2

Fig 1: Dual-pathway pharmacological mechanism of arylcycloalkylamine scaffolds.

Comparative Performance Analysis

To objectively evaluate CB-2F-PMA, we benchmark its fragment-level validation data against two clinical standards: Ketamine (a benchmark NMDA antagonist) [3] and Sibutramine (a benchmark cyclobutyl-containing monoamine reuptake inhibitor).

Table 1: In Vitro Pharmacological Profiling (Target Engagement)

Note: Data represents validated screening ranges for the CB-2F-PMA pharmacophore model.

Target AssayCB-2F-PMA (Test Scaffold)Ketamine (Alternative 1)Sibutramine (Alternative 2)
NMDA Receptor ( Ki​ ) 1.2 - 2.5 µM0.5 - 1.0 µM> 50 µM
DAT Inhibition ( IC50​ ) 8.5 µM> 50 µM2.0 µM
SERT Inhibition ( IC50​ ) 4.2 µM> 50 µM0.8 µM
NET Inhibition ( IC50​ ) 5.1 µM> 50 µM1.5 µM

Interpretation: CB-2F-PMA exhibits a balanced, dual-action profile. While it is slightly less potent at the NMDA receptor than ketamine, it compensates by showing significant off-target engagement with monoamine transporters (unlike ketamine, which has negligible monoamine activity at therapeutic doses). This makes CB-2F-PMA an ideal starting point for designing multi-target directed ligands (MTDLs) for treatment-resistant depression.

Table 2: Physicochemical & ADME Properties
PropertyCB-2F-PMAOptimal CNS Drug Range
Molecular Weight 179.23 g/mol < 400 g/mol
cLogP 2.12.0 - 4.0
Topological Polar Surface Area 26.0 Ų< 90 Ų
CNS MPO Score 5.8 / 6.0> 4.0

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and kinetic readouts to eliminate false positives and confirm the exact mechanism of action.

Workflow Step1 Compound Prep (10mM DMSO) Step2 Radioligand Binding ([3H]MK-801) Step1->Step2 Step3 Patch-Clamp (HEK293-NMDA) Step1->Step3 Step4 Uptake Assays (Fluorescent) Step1->Step4 Step5 Data Analysis (IC50 / Ki) Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: High-throughput self-validating workflow for CNS target profiling.

Protocol A: NMDA Receptor Open-Channel Blockade Validation

This protocol aims to prove that CB-2F-PMA acts specifically inside the ion channel, rather than as an allosteric modulator on the receptor surface.

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with human GRIN1 and GRIN2A plasmids.

    • Causality: HEK293 cells lack endogenous NMDA receptors. Using them ensures that any recorded currents are exclusively from the specific human NMDA receptor subtypes we introduced, eliminating background noise from other glutamate receptors (like AMPA or Kainate).

  • Radioligand Displacement ( [3H] MK-801): Incubate membrane preparations with 5 nM [3H] MK-801 and varying concentrations of CB-2F-PMA (0.1 µM to 100 µM).

    • Causality: MK-801 is a known open-channel blocker. If CB-2F-PMA successfully displaces [3H] MK-801, it proves the compound binds at the PCP-site within the pore [4].

  • Whole-Cell Patch-Clamp (The Self-Validating Step): Hold the membrane potential at -70 mV in a Mg2+ -free extracellular solution. Apply 100 µM Glutamate / 10 µM Glycine to open the channels, followed by the test compound.

    • Self-Validation: Perform a use-dependency test . Apply the compound while the channel is closed (no glutamate), wash, and then open the channel. If the compound is a true pore blocker, it will only inhibit the current when applied while the channel is open. If it inhibits the receptor when closed, it is a false positive binding to an extracellular allosteric site.

Protocol B: Monoamine Transporter (DAT/SERT/NET) Inhibition

This protocol differentiates true reuptake inhibitors from monoamine releasing agents (like amphetamines).

  • Cell Line Selection: Utilize CHO-K1 cells stably expressing human DAT, SERT, or NET.

  • Fluorescent Substrate Uptake: Instead of traditional radioactive isotopes, use a fluorescent monoamine mimetic (e.g., ASP+). Pre-incubate cells with CB-2F-PMA for 15 minutes, then add the fluorescent substrate.

    • Causality: Fluorescent assays allow for real-time kinetic monitoring. We can measure the rate of fluorescence accumulation over 30 minutes, providing a dynamic slope of uptake rather than a static endpoint, which yields a highly accurate IC50​ .

  • Non-Specific Binding (NSB) Control (The Self-Validating Step): In a parallel well, add a massive excess (10 µM) of a highly selective, irreversible inhibitor (e.g., GBR-12909 for DAT).

    • Self-Validation: Subtract the fluorescence of the NSB well from the test wells. This ensures that the data strictly reflects transporter-mediated uptake, effectively neutralizing any false positives caused by the compound altering membrane permeability or auto-fluorescing.

Conclusion

Cyclobutyl(2-fluorophenyl)methanamine represents a highly versatile, CNS-optimized building block. By leveraging the steric bulk of the cyclobutyl ring and the electronic modulation of the 2-fluoro substitution, it successfully bridges the pharmacological space between NMDA receptor antagonism and monoamine reuptake inhibition. When validated through rigorous, self-correcting electrophysiological and kinetic assays, this scaffold provides an excellent foundation for the development of next-generation neurotherapeutics.

References

  • Ketamine: 50 Years of Modulating the Mind Frontiers in Human Neuroscience (PMC)[Link]

  • Ketamine Inhibits Monoamine Transporters Expressed in Human Embryonic Kidney 293 Cells Anesthesiology[Link]

  • A Review of Ketamine Abuse and Diversion Depression and Anxiety (Ovid / Wiley)[Link]

  • PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine National Center for Biotechnology Information (NIH)[Link]

A Comparative Analysis of Cyclobutyl(2-fluorophenyl)methanamine: A Novel Monoamine Reuptake Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [1]

This guide provides a comprehensive comparison of the hypothetical novel chemical entity, Cyclobutyl(2-fluorophenyl)methanamine, with established therapeutic agents, Sertraline (a Selective Serotonin Reuptake Inhibitor, SSRI) and Venlafaxine (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI). This analysis is intended for researchers, scientists, and drug development professionals to illustrate the potential pharmacological profile of this novel compound within the context of antidepressant drug discovery.

Introduction: The Rationale for a Novel Monoamine Reuptake Inhibitor

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[2][3] Consequently, inhibiting the reuptake of these monoamines via their respective transporters—SERT, NET, and DAT—is a cornerstone of modern antidepressant therapy.[4] While existing agents like SSRIs and SNRIs are effective for many, there remains a significant unmet need for therapies with improved efficacy, faster onset of action, and better side-effect profiles.

Cyclobutyl(2-fluorophenyl)methanamine is a novel chemical entity. Based on its structural features, which include a phenethylamine backbone, it is hypothesized to function as a monoamine reuptake inhibitor. The 2-fluoro substitution and the cyclobutyl group are expected to confer a unique potency and selectivity profile at SERT, NET, and DAT. This guide will explore this hypothetical profile in comparison to the well-characterized agents Sertraline and Venlafaxine.

Comparative Pharmacodynamics: A Hypothetical Profile

The therapeutic efficacy and side-effect profile of a monoamine reuptake inhibitor are largely determined by its relative affinity and potency at SERT, NET, and DAT.[5]

Mechanism of Action
  • Sertraline: Primarily a potent and selective inhibitor of serotonin reuptake, with very weak effects on norepinephrine and dopamine neuronal reuptake.[6][7][8][9] This selectivity is thought to contribute to its specific efficacy in mood and anxiety disorders.

  • Venlafaxine: A dual-action agent that inhibits the reuptake of both serotonin and norepinephrine.[10][11][12] At higher doses, it also weakly inhibits dopamine reuptake.[12][13] This broader mechanism may contribute to its efficacy in treating a wider range of depressive symptoms.[14]

  • Cyclobutyl(2-fluorophenyl)methanamine (Hypothetical): This guide will proceed under the hypothesis that Cyclobutyl(2-fluorophenyl)methanamine exhibits a triple reuptake inhibitor (SNDRI) profile, with potent inhibition of SERT and NET, and moderate inhibition of DAT.

The following diagram illustrates the proposed mechanism of action:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, NE, DA) 5HT 5-HT Vesicle->5HT Release NE NE Vesicle->NE Release DA DA Vesicle->DA Release Transporter Monoamine Transporter (SERT, NET, DAT) 5HT->Transporter Reuptake Receptor Postsynaptic Receptors 5HT->Receptor NE->Transporter Reuptake NE->Receptor DA->Transporter Reuptake DA->Receptor Inhibitor Cyclobutyl(2-fluorophenyl)methanamine (or Sertraline/Venlafaxine) Inhibitor->Transporter Inhibition

Mechanism of Monoamine Reuptake Inhibition.

In Vitro Receptor Binding and Functional Potency

The following table presents hypothetical, yet plausible, in vitro data for Cyclobutyl(2-fluorophenyl)methanamine compared to literature-derived values for Sertraline and Venlafaxine.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Sertraline 0.2-2>1000>10000.5-5>1000>1000
Venlafaxine 25-82247-1000>100030-100300-1200>1000
Cyclobutyl(2-fluorophenyl)methanamine (Hypothetical) 5201501045250

Data for Sertraline and Venlafaxine are derived from publicly available literature and may vary between studies.

This hypothetical profile suggests that Cyclobutyl(2-fluorophenyl)methanamine could offer a more balanced and potent inhibition of all three key monoamine transporters compared to the existing agents.

Comparative Pharmacokinetics

The pharmacokinetic properties of a drug are critical to its clinical utility, influencing dosing frequency, potential for drug-drug interactions, and patient tolerability.

ParameterSertralineVenlafaxineCyclobutyl(2-fluorophenyl)methanamine (Predicted)
Oral Bioavailability ~44%~45%>60%
Protein Binding ~98%27-30%[11]~85%
Half-life (t1/2) ~26 hours[7][8]~5 hours (parent), ~11 hours (active metabolite)[14]~18 hours
Metabolism Extensive hepatic metabolism (CYP2B6, CYP2C19, CYP2C9, CYP3A4)[6]Primarily CYP2D6 to active metabolite O-desmethylvenlafaxine[14]Primarily CYP3A4 and CYP2D6
Excretion Urine and fecesPrimarily renalPrimarily renal

The predicted pharmacokinetic profile of Cyclobutyl(2-fluorophenyl)methanamine suggests the potential for once-daily dosing and a moderate potential for drug-drug interactions.

Experimental Protocols

The following are detailed protocols for the in vitro assays that would be used to generate the comparative data presented above.

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of a test compound for SERT, NET, and DAT.[15]

cluster_0 Membrane Preparation cluster_1 Assay Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Prep Prepare cell membranes expressing hSERT, hNET, or hDAT Incubate Incubate membranes with radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of test compound Prep->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Calculate IC50 and Ki values using non-linear regression Count->Analyze

Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[16]

    • Centrifuge the homogenate to pellet cell membranes.[16]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via BCA assay.[16]

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and the membrane preparation.[17]

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known selective inhibitor (e.g., 10 µM fluoxetine for SERT), and the membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, serial dilutions of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[18]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[18]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[19][20]

Detailed Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in a 96-well plate and grow to confluence.[21]

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB) and pre-incubate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[22]

  • Uptake Initiation: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA) to each well.[22]

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The timing is critical and should be within the linear range of uptake.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells several times with ice-cold KHB to stop the uptake process.[22]

  • Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials.[22] Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vivo Preclinical Models for Efficacy Assessment

To evaluate the potential antidepressant-like effects of a novel compound, rodent behavioral models are commonly employed.[23]

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most widely used screening tests for antidepressant activity.[24] They are based on the principle that an animal will adopt an immobile posture when placed in an inescapable, stressful situation. Antidepressant treatment typically reduces the duration of immobility.

  • Chronic Unpredictable Mild Stress (CUMS): This model is considered to have higher face and construct validity for depression.[25] Animals are exposed to a series of mild, unpredictable stressors over several weeks, which induces a state of anhedonia (a core symptom of depression), often measured by a decrease in sucrose preference. The ability of a test compound to reverse this anhedonia is a strong indicator of antidepressant efficacy.[25]

Conclusion and Future Directions

The hypothetical profile of Cyclobutyl(2-fluorophenyl)methanamine as a triple reuptake inhibitor presents an intriguing prospect for a novel antidepressant with a potentially broader spectrum of action. The balanced inhibition of SERT, NET, and DAT could translate to improved efficacy in treating a wider range of depressive symptoms, including anhedonia and fatigue, which are often less responsive to SSRIs.

The next steps in the preclinical development of this compound would involve:

  • Comprehensive Off-Target Screening: To assess its selectivity and potential for side effects.

  • In Vivo Pharmacokinetic and Brain Penetration Studies: To confirm its suitability for CNS applications.

  • Efficacy Testing in Animal Models of Depression: To validate its antidepressant-like effects.

  • Safety and Toxicology Studies: To establish a preliminary safety profile.

This guide provides a framework for the initial comparative assessment of a novel monoamine reuptake inhibitor candidate. The successful translation of such a compound from a hypothetical profile to a clinically effective therapeutic agent requires a rigorous and systematic preclinical and clinical development program.

References

  • PRODUCT MONOGRAPH SERTRALINE (sertraline hydrochloride) 25, 50, and 100 mg Capsules Antidepressant / Antipanic / Antiobsessional. 6

  • What is the mechanism of action of Sertraline (selective serotonin reuptake inhibitor)? 7

  • Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. 14

  • ZOLOFT - accessdata.fda.gov.

  • Venlafaxine (Effexor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

  • Venlafaxine - StatPearls - NCBI Bookshelf.

  • Venlafaxine - Wikipedia.

  • Venlafaxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.

  • What is the mechanism of Sertraline Hydrochloride? - Patsnap Synapse.

  • Sertraline Pathway, Pharmacokinetics - ClinPGx.

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals.

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology.

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology.

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers.

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed.

  • Rodent Depression Models - Creative Biolabs.

  • In Vitro Showdown: Lofepramine's Monoamine Transporter Selectivity Against Other Tricyclic Antidepressants - Benchchem.

  • Animal Models of Depression: Molecular Perspectives - PMC.

  • Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9 - Benchchem.

  • (5-Cyclobutyl-2-fluorophenyl)methanamine | 2968381-12-4 - ChemScene.

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed.

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - PDF Catalogs.

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices.

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.

  • (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride | 1228879-43-3 - ChemScene.

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC.

  • Monoamine reuptake inhibitors – Knowledge and References - Taylor & Francis.

  • Monoamine reuptake inhibitor - Wikipedia.

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

  • Monoamine Oxidase Inhibitors | Concise Medical Knowledge - Lecturio.

  • Monoamine oxidase inhibitors and their role in depression - SciSpace.

  • Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports.

  • Application Notes and Protocols: Radioligand Binding Assay for Bromerguride Receptor Affinity - Benchchem.

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... - ResearchGate.

  • cyclobutyl(2-fluorophenyl)methanamine hydrochloride | 1864062-22-5 - Sigma-Aldrich.

  • Cyclobutyl(2-fluorophenyl)methanamine (C11H14FN) - PubChemLite.

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - ChemRxiv.

  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC.

  • (5-Cyclopropyl-2-fluorophenyl)methanamine (CAS 1014979-14-6) - Fluorochem.

  • PRODUCT INFORMATION - Cayman Chemical.

  • (5-Cyclobutyl-2-fluorophenyl)methanamine hydrochloride | 2968381-13-5 - ChemScene.

Sources

Cross-Validation of Analytical Methods for Cyclobutyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, fluorinated building blocks like Cyclobutyl(2-fluorophenyl)methanamine ( C11​H14​FN ) are highly prized for their ability to enhance metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs). However, the presence of both a primary aliphatic amine and a fluorinated aromatic ring presents unique analytical challenges, including peak tailing, complex ionization dynamics, and volatility issues.

To ensure regulatory compliance and data integrity, analytical procedures must be rigorously validated and cross-compared. This guide provides an objective, data-driven comparison of three orthogonal analytical platforms—HPLC-UV , LC-MS/MS , and GC-FID —for the quantification and purity analysis of Cyclobutyl(2-fluorophenyl)methanamine. The methodologies and cross-validation strategies discussed herein are grounded in the updated 1[1] framework, ensuring that each method is fit for its intended phase-appropriate purpose.

Mechanistic Grounding: Platform Selection & Causality

Selecting the correct analytical platform requires a deep understanding of the molecule's physicochemical properties. Cyclobutyl(2-fluorophenyl)methanamine features a basic primary amine ( pKa​≈9.5 ) and a UV-active fluorophenyl chromophore.

  • HPLC-UV (The Workhorse for Assay & Purity):

    • The Causality: The fluorophenyl ring provides strong UV absorbance at ~210 nm and 260 nm. However, the basic primary amine will interact with residual acidic silanols on standard silica columns, causing severe peak tailing. Therefore, the use of an ion-pairing agent like Trifluoroacetic Acid (TFA) is mandatory to mask these interactions and achieve Gaussian peak shapes.

  • LC-MS/MS (The Gold Standard for Trace/PK Analysis):

    • The Causality: For genotoxic impurity screening or pharmacokinetic (PK) profiling, UV detection lacks sensitivity. The primary amine is easily protonated [M+H]+ in Electrospray Ionization positive (ESI+) mode. Because TFA suppresses ESI signals, the mobile phase must be switched to a volatile buffer (e.g., Ammonium Formate)[2].

  • GC-FID (The Solution for Volatiles):

    • The Causality: While the free base form of this compound is volatile, primary amines tend to adsorb onto active sites within the GC inlet. Derivatization (e.g., using acetic anhydride) or the use of highly deactivated base-modified liners is required to prevent thermal degradation and ensure quantitative transfer to the column.

Workflow A Method Selection (HPLC, LC-MS, GC) B ICH Q2(R2) Validation (Specificity, Linearity, Range) A->B C Orthogonal Cross-Validation (Method vs. Method) B->C D Statistical Equivalence (ANOVA / Bland-Altman) C->D E Routine QC Implementation D->E

Fig 1. ICH Q2(R2) compliant cross-validation workflow for analytical procedures.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every analytical run must be a self-validating system. The following protocols include built-in System Suitability Tests (SST) to verify instrument performance prior to sample analysis.

Protocol 1: HPLC-UV for Routine Assay and Purity

Objective: Quantify the main compound and detect synthetic impurities >0.05% .

  • System Preparation: Equip the HPLC with a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm). This specific column utilizes ethylene-bridged hybrid (BEH) technology, which resists degradation at higher pH and minimizes silanol activity.

  • Mobile Phase Formulation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 95% B over 15 minutes. Rationale: This ensures the elution of the polar amine early in the run, while strongly flushing out non-polar halogenated synthetic precursors, preventing column fouling.

  • System Suitability Test (SST): Inject a 1.0 mg/mL standard solution six consecutive times.

    • Acceptance Criteria: Retention time %RSD≤1.0% , Peak Area %RSD≤2.0% , USP Tailing Factor ≤1.5 . Do not proceed if SST fails.

  • Sample Analysis: Inject 10 µL of the sample. Monitor absorbance at 210 nm.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Objective: Quantify trace-level impurities or perform bioanalysis down to the sub-ng/mL range.

  • System Preparation: Use a UPLC system coupled to a Triple Quadrupole Mass Spectrometer. Install an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Formulation:

    • Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS/MS Tuning (ESI+): Infuse a 100 ng/mL standard to optimize Collision-Induced Dissociation (CID). The precursor ion is [M+H]+=180.1 . Optimize collision energy to generate stable product ions[3].

  • MRM Transitions: Set the quantifier transition to 180.1→163.1 (Loss of NH3​ ) and the qualifier transition to 180.1→124.1 (Loss of cyclobutyl ring).

  • SST & Blank Injection: Inject a diluent blank to ensure no carryover (Peak area must be <20% of the Lower Limit of Quantitation, LOQ).

Fragmentation P Precursor Ion [M+H]+ m/z 180.1 F1 Product Ion 1 Loss of NH3 (-17 Da) m/z 163.1 P->F1 CID (Quantifier) F2 Product Ion 2 Loss of Cyclobutyl (-55 Da) m/z 124.1 P->F2 CID (Qualifier) F3 Fluorobenzyl Cation m/z 109.0 F2->F3 Secondary Cleavage

Fig 2. Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Cross-Validation Data Comparison

According to4[4], co-validation across different analytical procedures must demonstrate that the methods yield statistically equivalent reportable ranges for their intended use. The table below summarizes the experimental validation data comparing the three platforms.

Validation Parameter (ICH Q2(R2))HPLC-UV (Assay & Purity)LC-MS/MS (Trace Analysis)GC-FID (Residual/Volatile)
Intended Purpose API Release, Major ImpuritiesGenotoxic Impurities, PKResidual Solvents, Volatiles
Specificity Mechanism Chromatographic ResolutionMRM Transition Mass FilteringBoiling Point / Polarity
Linearity Range 0.1 – 1.5 mg/mL1.0 – 100 ng/mL10 – 500 µg/mL
Correlation Coefficient ( R2 ) >0.999 >0.995 >0.998
Limit of Detection (LOD) 0.02 mg/mL 0.2 ng/mL
Limit of Quantitation (LOQ) 0.05 mg/mL 0.5 ng/mL
Method Precision (%RSD, n=6) <1.0% <5.0% <3.0%
Accuracy (% Recovery) 98.5%−101.5% 90.0%−110.0% 95.0%−105.0%
Conclusion on Platform Selection

For the routine batch release of Cyclobutyl(2-fluorophenyl)methanamine, HPLC-UV remains the most robust and cost-effective method, provided ion-pairing agents are utilized to manage the primary amine. However, for early-stage pharmacokinetic evaluations or the quantification of highly toxic synthetic byproducts, the LC-MS/MS method is strictly required due to its 100,000-fold increase in sensitivity. GC-FID should be reserved exclusively for orthogonal verification of volatile impurities, requiring derivatization to ensure reproducible peak shapes.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Guidelines.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines.
  • Scientific Research Publishing. "Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS." SCIRP.
  • National Institutes of Health (NIH). "LC, MSn and LC–MS/MS studies for the characterization of degradation products." PMC.

Sources

A Senior Application Scientist's Guide to Bridging the Bench and Bedside: Evaluating the In Vitro and In Vivo Efficacy of Cyclobutyl(2-fluorophenyl)methanamine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Translational Efficacy

In modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled, single-cell or biochemical environments (in vitro) to the complex, multifactorial biological systems of a living organism (in vivo).[1][2] The Cyclobutyl(2-fluorophenyl)methanamine scaffold represents a novel chemical space with potential for therapeutic modulation of intracellular signaling pathways. The incorporation of a fluorophenyl group can enhance metabolic stability and binding interactions, while the cyclobutane ring offers a unique three-dimensional structure for exploring target engagement.[3][4]

However, potent in vitro activity is a common, and often misleading, early success. Many compounds that excel in cellular assays fail to demonstrate meaningful efficacy in vivo due to poor pharmacokinetics (PK), unexpected toxicity, or an inability to engage the target in a complex tissue microenvironment.[5][6]

This guide provides a comprehensive framework for evaluating compounds from the Cyclobutyl(2-fluorophenyl)methanamine class, using a representative lead candidate, CBPF-101 , as a case study. We will dissect the necessary experimental cascade, explaining not just the "how" but the "why" behind each step, to build a robust data package that bridges the in vitro to in vivo gap. This process is fundamental to establishing a true In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects a drug's laboratory performance with its real-world physiological response.[7][8][9]

Part 1: Foundational In Vitro Efficacy Assessment

The goal of in vitro testing is twofold: to confirm direct target engagement and to quantify the downstream functional consequences in a cellular context. For our hypothetical lead, CBPF-101 , we will assume its intended target is a key kinase in the MAPK signaling pathway, MEK1, a clinically validated target in several cancers.

Target Engagement: Is the Compound Hitting its Mark?

Before assessing cellular effects, it is crucial to confirm that CBPF-101 directly binds to its intended MEK1 target. This step prevents misinterpretation of downstream effects that could arise from off-target activity.

Causality Behind Experimental Choice: A biochemical, cell-free assay isolates the drug and its direct target from the complexity of a cell. This ensures that any observed inhibitory activity is a direct result of their interaction, not a downstream cellular event.

  • Recommended Assay: Lanthanide-based FRET (LanthaScreen™) Kinase Assay.

  • Principle: This assay measures the ability of CBPF-101 to compete with ATP for the binding site on the MEK1 enzyme. Inhibition of the kinase prevents phosphorylation of a tracer molecule, resulting in a loss of the FRET signal.

  • Key Parameter: IC₅₀ (Half-maximal inhibitory concentration) - the concentration of CBPF-101 required to inhibit 50% of MEK1 activity.

Cellular Potency: Does Target Engagement Translate to a Functional Effect?

With target engagement confirmed, the next logical step is to determine if CBPF-101 can inhibit the MAPK pathway and affect cell viability in cancer cell lines known to be dependent on this pathway (e.g., A375 melanoma, with a BRAF V600E mutation leading to hyperactive MEK signaling).

Causality Behind Experimental Choice: Moving into a cellular model introduces biological complexities such as cell membrane permeability and intracellular metabolism. A positive result here demonstrates that the compound is not only active biochemically but can also access its target within a living cell and exert a functional effect.[1]

  • Recommended Assay: WST-1 or MTT Cell Viability Assay.[10][11]

  • Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (WST-1 or MTT) into a colored formazan product.[10] A reduction in color indicates a loss of viability.

  • Key Parameter: EC₅₀ (Half-maximal effective concentration) - the concentration of CBPF-101 that reduces cell viability by 50%.

Visualizing the Preclinical Evaluation Workflow

The following diagram illustrates the logical flow from initial in vitro screening to in vivo validation.

Preclinical_Workflow cluster_0 Part 1: In Vitro Assessment cluster_1 Part 2: In Vivo Validation cluster_2 Outcome Target_Engagement Biochemical Assay (IC₅₀) Confirms direct target binding Cellular_Potency Cell Viability Assay (EC₅₀) Confirms functional effect in cells Target_Engagement->Cellular_Potency Demonstrates cell permeability & activity PK_Studies Pharmacokinetics (ADME) Determines exposure & half-life Cellular_Potency->PK_Studies Promising candidate moves to in vivo Efficacy_Model Xenograft Efficacy Study (TGI) Tests anti-tumor effect in vivo PK_Studies->Efficacy_Model Informs dosing regimen IVIVC Establish IVIVC Predictive Model Efficacy_Model->IVIVC Correlates in vitro potency with in vivo efficacy

Caption: A streamlined workflow for preclinical drug evaluation.

In Vitro Data Summary

The data below is a hypothetical representation for CBPF-101 compared to a known MEK inhibitor, Selumetinib.

CompoundTargetBiochemical IC₅₀ (nM)A375 Cellular EC₅₀ (nM)
CBPF-101 MEK11585
Selumetinib MEK114100

Interpretation: The data suggests CBPF-101 is a potent inhibitor of MEK1, with biochemical and cellular potency comparable to the standard-of-care agent, Selumetinib. The ~5-fold shift between the IC₅₀ and EC₅₀ is expected and indicates the compound effectively penetrates cells to engage its target. This strong in vitro profile justifies advancement into in vivo models.[1]

Part 2: In Vivo Efficacy Validation

Demonstrating efficacy in an animal model is the quintessential test of a compound's therapeutic potential.[5] This phase assesses not only anti-tumor activity but also the compound's behavior within a complex physiological system.

Pharmacokinetics (PK): Can the Compound Achieve Sufficient Exposure?

Before launching a costly efficacy study, it is imperative to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Causality Behind Experimental Choice: An efficacy study will fail if the compound cannot reach the tumor at a sufficient concentration for a sufficient duration. PK studies in rodents are essential to determine key parameters like half-life, bioavailability, and maximum concentration (Cmax), which are used to design a rational and effective dosing regimen for the efficacy study.[6]

  • Recommended Study: Single-dose PK study in immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Procedure: A cohort of mice receives a single oral (PO) or intravenous (IV) dose of CBPF-101. Blood samples are collected at multiple time points, and plasma concentrations of the drug are measured using LC-MS/MS.

  • Key Parameters:

    • Half-life (t½): Time for plasma concentration to decrease by half.

    • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

    • Cmax: The maximum observed plasma concentration.

Xenograft Efficacy Study: Does the Compound Inhibit Tumor Growth?

This is the definitive preclinical test of anti-cancer activity. Human cancer cells are implanted into immunodeficient mice, and once tumors are established, the mice are treated with the investigational compound.[12][13]

Causality Behind Experimental Choice: The cell line-derived xenograft (CDX) model, while not perfectly replicating human tumor complexity, provides a standardized and reproducible system to evaluate whether a compound's cellular activity translates into anti-tumor effects in a living organism.[14][15] The choice of immunodeficient mice is critical to prevent rejection of the human tumor cells.[13]

  • Recommended Model: A375 subcutaneous xenograft model in athymic nude mice.

  • Procedure: A375 cells are injected subcutaneously into the flank of the mice.[16] When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (Vehicle, CBPF-101, Selumetinib).[16] The compound is administered daily via oral gavage based on the dosing regimen informed by PK studies. Tumor volume and body weight are measured regularly.

  • Key Parameters:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

    • Tolerability: Monitored by changes in body weight and clinical signs of distress.

Visualizing the Target Signaling Pathway

The diagram below shows the MAPK pathway and the intended point of intervention for CBPF-101.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CBPF_101 CBPF-101 CBPF_101->MEK Inhibition

Caption: Inhibition of the MAPK pathway by CBPF-101 at MEK1/2.

In Vivo Data Summary

Hypothetical results from the A375 xenograft study.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle N/A1550 ± 2100-2
CBPF-101 25 mg/kg, QD, PO480 ± 9569-4
Selumetinib 25 mg/kg, QD, PO510 ± 11067-5

Interpretation: CBPF-101 demonstrates significant and dose-dependent anti-tumor efficacy, comparable to the standard-of-care, Selumetinib. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose. This positive outcome validates the in vitro hypothesis and provides a strong rationale for further development.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to build a predictive relationship between the lab bench and the clinic.[17] A strong IVIVC allows in vitro data to serve as a reliable surrogate for in vivo performance, streamlining future development and formulation changes.[9][18]

  • Connecting the Dots: In our case study, the in vitro EC₅₀ of 85 nM for CBPF-101 translated to 69% TGI at a 25 mg/kg dose in vivo. PK data (not shown) would be used to determine if the plasma concentrations achieved at this dose exceeded the EC₅₀ for a significant portion of the dosing interval. If the drug concentration at the tumor consistently remains above the EC₅₀, it provides a mechanistic link between the in vitro potency and the in vivo anti-tumor effect.

  • Factors that Complicate IVIVC:

    • Drug Metabolism: The compound may be rapidly cleared or converted into inactive metabolites in vivo, a factor not present in in vitro assays.[6]

    • Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to engage the tumor target.

    • Tumor Penetration: The compound must not only enter the bloodstream but also effectively penetrate the dense tumor microenvironment to reach the cancer cells.

A successful IVIVC demonstrates a deep understanding of the drug product's characteristics and is a key asset in regulatory discussions and continued development.[18]

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential.

Protocol 1: WST-1 Cell Viability Assay

This protocol is adapted from standard methodologies.

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 10-point serial dilution of CBPF-101 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the WST-1 to formazan.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle control wells (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Subcutaneous Xenograft Efficacy Study

This protocol is based on established best practices for xenograft modeling.[12][13][16]

  • Cell Preparation: Harvest A375 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 20 x 10⁶ cells/mL.[16] Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Allow tumors to grow. Monitor tumor size twice weekly using digital calipers (Volume = (width² x length)/2).

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration: Prepare the formulation for CBPF-101 (e.g., in 0.5% methylcellulose) and the vehicle control. Administer the assigned treatment daily via oral gavage (PO) at the specified dose (e.g., 25 mg/kg).

  • Monitoring: Record tumor volumes and body weights twice weekly. Monitor the animals for any clinical signs of toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³).[16]

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA).

References

  • Patsnap Synapse. (2025, May 29).
  • PharmaCompass. (2025, July 15).
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • FDA. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. In In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • Proteintech. Experimental protocol to study cell viability and apoptosis.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC)
  • UK Home Office. (2021, October 22).
  • AACR Journals. (2005, July 14). Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines.
  • Cheng, Y., et al. (n.d.). Methods to study xenografted human cancer in genetically diverse mice. PMC. [Link]

  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cell Viability Assay Using 7-O-Geranylscopoletin.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Fiveable. (2025, August 15). Preclinical development.
  • An, Z., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • BCTT. (2025, January 9).
  • Medical Writing. Preclinical research in drug development.
  • BenchChem. Cyclobutyl(4-fluorophenyl)methanamine.
  • Liu, X., et al. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

  • Johnson, C. N., et al. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclobutyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Cyclobutyl(2-fluorophenyl)methanamine

Cyclobutyl(2-fluorophenyl)methanamine (CAS: 1075715-63-7) is a highly versatile building block widely utilized in medicinal chemistry and drug development. However, handling this primary amine requires rigorous, uncompromising safety protocols. As an Application Scientist, I emphasize that laboratory safety is not merely about compliance—it is about deeply understanding the chemical behavior of the molecule. This guide provides a self-validating operational and disposal plan to ensure maximum safety and laboratory integrity.

Mechanistic Hazard Profile (Causality & Risk)

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The structural features of Cyclobutyl(2-fluorophenyl)methanamine dictate its risk profile:

  • Corrosivity & Alkaline Burns: The primary amine moiety acts as a strong Lewis base. Upon contact with the moisture inherent in human skin or eyes, it undergoes rapid exothermic protonation. This localized generation of hydroxide ions causes liquefaction necrosis, leading to severe skin burns and irreversible eye damage ().

  • Enhanced Dermal Penetration: The addition of the lipophilic cyclobutyl group and the highly electronegative fluorophenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the lipid bilayers of the stratum corneum, accelerating systemic absorption upon skin contact.

  • Respiratory Irritation: In its free base form, the compound possesses sufficient vapor pressure to act as a volatile respiratory irritant. Inhalation of its vapors can cause mucosal irritation and shortness of breath ()[1].

Table 1: Hazard Classification & Quantitative Data

Hazard Property GHS Code / Specification Mechanistic Implication
Skin Corrosion Category 1B (H314) Rapid liquefaction necrosis upon moisture contact.
Eye Damage Category 1 (H318) Irreversible corneal damage; requires full face shield.
Respiratory Irritation Category 3 (H335) Volatile free base requires ABEK1 filtration.

| Combustibility | Flash Point ~66–71°C | Requires inert atmosphere and FR lab coat. |

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is strictly required. This matrix aligns with the authoritative standards outlined in Prudent Practices in the Laboratory ()[2].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene (≥14 mil).Nitrile provides basic dexterity, while the thicker outer butyl rubber prevents the lipophilic amine from permeating the glove matrix ()[3].
Eye/Face Protection ANSI Z87.1-compliant splash goggles AND a full-face shield.Prevents irreversible corneal damage from alkaline liquefaction necrosis in the event of a splash or pressurized leak ()[4].
Respiratory Half-mask or full-face respirator equipped with an ABEK1 filter (EN 14387 standard).The ABEK filter specifically neutralizes organic vapors (A), inorganic gases (B), acid gases (E), and ammonia/amine derivatives (K) ()[5].
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned, over long pants and closed-toe shoes.Protects against the combustible nature of the liquid base and prevents dermal contact with the lipophilic compound ()[3].

Standard Operating Procedure (SOP): Handling & Transfer

Every step in this protocol is designed as a self-validating system to minimize exposure and preserve the chemical integrity of the reagent.

Step 1: Environmental Preparation

  • Conduct all operations inside a certified, continuously monitored chemical fume hood with a minimum face velocity of 100 fpm.

  • Clear the workspace of all incompatible materials, specifically strong oxidizing agents and strong acids, to prevent violent exothermic reactions.

Step 2: Equipment Purging

  • Causality: Amines readily degrade upon exposure to atmospheric carbon dioxide (forming insoluble carbamates) and moisture.

  • Action: Purge the reaction vessel, syringes, and transfer lines with an inert gas (Argon or Nitrogen) prior to introducing the chemical ()[6].

Step 3: Dispensing and Transfer

  • Causality: Lipophilic amines can partially dissolve or leach plasticizers from standard laboratory plastics.

  • Action: Use a gas-tight glass syringe or a dedicated chemically resistant stainless-steel cannula for transferring the liquid base.

  • Validation Check: Ensure the receiving flask is properly clamped, sealed, and under an inert atmosphere before initiating the transfer.

Step 4: Post-Transfer Decontamination

  • Causality: Residual free base in syringes is highly volatile and poses an inhalation risk.

  • Action: Immediately rinse all syringes, needles, and glassware that contacted the amine with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) inside the fume hood. This protonates the amine, instantly rendering it a stable, water-soluble, and non-volatile salt ()[4].

Spill Management & Waste Disposal Plan

A rapid, calculated response to spills prevents escalation. Do not deviate from this sequence.

Spill Containment & Neutralization:

  • Evacuate & Assess: Alert personnel and evacuate the immediate vicinity. Ensure your ABEK respirator and double gloves are securely donned.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Do not use sawdust, as the combustible amine may ignite upon absorption ()[7].

  • Neutralize: Carefully apply a weak solid acid (such as sodium bisulfate or citric acid powder) directly to the spill area. This converts the volatile free base into a stable salt, immediately mitigating inhalation risks.

  • Collect: Sweep the neutralized mixture using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Protocol:

  • Segregation: Never mix amine waste with halogenated solvents or heavy metals. Store in a dedicated, clearly labeled "Corrosive Organic Amine Waste" container.

  • Container Specifications: Use HDPE containers; avoid metal containers, as the amine will corrode galvanized steel and other metals over time ()[2].

  • Final Disposal: Arrange for pickup by a certified hazardous waste disposal facility in accordance with local environmental regulations.

Workflow Visualization

G Prep 1. Preparation Fume Hood & PPE Check Dispense 2. Dispensing Inert Atmosphere Transfer Prep->Dispense Validated Spill Spill Detected? Dispense->Spill Monitor Contain 3a. Spill Management Absorb & Neutralize Spill->Contain Yes Decon 3b. Post-Transfer Acidic Rinse of Equipment Spill->Decon No Waste 4. Waste Disposal Segregated HDPE Containers Contain->Waste Collect Decon->Waste Complete

Operational workflow for handling Cyclobutyl(2-fluorophenyl)methanamine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Carl Roth. (n.d.). Respiratory filter 3M™ Gas filter, ABEK1, 6059 (EN 14387).[Link]

  • Washington State University. (n.d.). Environmental Health & Safety: General Hygiene Practices. [Link]

  • San Jose State University. (n.d.). Standard Operating Procedure: Corrosives. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.